2-(6-methoxy-1H-indol-3-yl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-8-2-3-9-7(4-11(13)14)6-12-10(9)5-8/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCWLTTZFMZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465071 | |
| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-22-7 | |
| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-methoxy-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules suggests a potential for diverse biological activities, which has prompted investigations into its therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, analytical data, and known biological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 103986-22-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Melting Point | 163-164 °C | N/A |
| Boiling Point | 445.9 °C at 760 mmHg | [5] |
| Appearance | Reported as both liquid and solid | [1] |
| pKa | Not experimentally determined | N/A |
| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in chloroform and insoluble in water.[6] | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach.[1][2][7][8][9]
Experimental Protocol: Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][7][8]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diatomaceous earth
Procedure:
-
Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid is heated under reflux. The resulting hydrazone precipitates upon cooling and can be collected by filtration.
-
Indolization: The dried hydrazone is added to a refluxing solution of a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the indole ring.
-
Hydrolysis: The crude product is then subjected to alkaline hydrolysis by refluxing with aqueous sodium hydroxide to convert the ester intermediate to the desired carboxylic acid.
-
Purification: The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel.[10]
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of this compound.[11][12][13]
-
Frequency: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[11]
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[11]
Expected Chemical Shifts (based on related structures):
-
¹H NMR (DMSO-d₆):
-
Aromatic protons on the indole ring: ~6.5 - 7.5 ppm
-
Methylene protons (-CH₂-COOH): ~3.6 ppm
-
Methoxy protons (-OCH₃): ~3.7 ppm
-
Indole N-H proton: ~10.8 ppm (broad singlet)
-
Carboxylic acid proton (-COOH): ~12.0 ppm (broad singlet)[14]
-
-
¹³C NMR (DMSO-d₆):
-
Carbonyl carbon (-COOH): ~173 ppm
-
Aromatic and indole ring carbons: ~100 - 155 ppm
-
Methoxy carbon (-OCH₃): ~55 ppm
-
Methylene carbon (-CH₂-COOH): ~31 ppm[13]
-
Biological Activity and Signaling Pathways
Derivatives of indole-3-acetic acid have demonstrated a range of biological activities, with a particular focus on their potential as anticancer agents.
Anticancer Activity
While specific quantitative data for this compound is not extensively available in the public domain, related methoxy-indole derivatives have shown cytotoxic effects against various cancer cell lines.[15] For instance, some indole derivatives have been reported to exhibit anti-cancer efficacy through mechanisms such as DNA intercalation.[16] The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Experimental Protocol: Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay)
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or neutral red) is added to the wells. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.[17]
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of similar indole compounds, potential mechanisms of action could involve the modulation of pathways related to cell proliferation, apoptosis, and angiogenesis. For example, some indole derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade in cancer cells.[18] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Hypothesized Signaling Pathway Involvement
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid
CAS Number: 103986-22-7
This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a significant indole derivative for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, synthesis protocols, spectral data, and potential biological activities, with a focus on its applications in research and development.
Physicochemical Properties
This compound is a solid, typically appearing as a powder. Its chemical structure features a methoxy group at the 6-position of the indole ring, which influences its electronic properties and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Melting Point | 163 °C | |
| Boiling Point | 445.9 °C at 760 mmHg | [3] |
| Appearance | Powder |
Synthesis Protocol
The synthesis of this compound can be achieved via the Fischer indole synthesis, a robust and widely used method for preparing indole derivatives.[4] The general strategy involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For the target molecule, the synthesis would typically start with the formation of the methyl ester, followed by hydrolysis.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative example based on established Fischer indole synthesis procedures.[5][6][7]
Step 1: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride and an equimolar amount of methyl levulinate.
-
Solvent and Catalyst: Use a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, zinc chloride).[4]
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified methyl 2-(6-methoxy-1H-indol-3-yl)acetate in a mixture of methanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related structures such as 6-methoxyindole and 5-methoxyindole-3-acetic acid.[8][9][10]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | N-H (indole) |
| ~12.0 | br s | 1H | O-H (carboxylic acid) |
| ~7.4 | d | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~6.7 | dd | 1H | Ar-H |
| ~3.8 | s | 3H | OCH₃ |
| ~3.6 | s | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (carboxylic acid) |
| ~156 | Ar-C-O |
| ~136 | Ar-C |
| ~123 | Ar-C |
| ~121 | Ar-C |
| ~120 | Ar-C-N |
| ~110 | Ar-C |
| ~108 | Ar-C |
| ~95 | Ar-C |
| ~55 | OCH₃ |
| ~31 | CH₂ |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 205.07 | [M]⁺ (Molecular Ion) |
| 160.07 | [M - COOH]⁺ |
| 145.05 | [M - CH₂COOH]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[11][12]
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H Stretch (indole) |
| 3300-2500 | Very Broad | O-H Stretch (carboxylic acid) |
| 1710-1680 | Strong | C=O Stretch (carboxylic acid) |
| 1620-1580 | Medium | C=C Stretch (aromatic) |
| 1250-1200 | Strong | C-O Stretch (aryl ether) |
Biological Activity and Potential Applications
While specific studies on this compound are limited, its structural similarity to the well-studied plant hormone indole-3-acetic acid (IAA) and other methoxyindole derivatives suggests potential biological activities.[13][14][15]
Plant Growth Regulation
As an analog of IAA, this compound is expected to exhibit auxin-like activity, potentially influencing root development and overall plant growth.[13][16] The methoxy group may alter its binding affinity to auxin receptors and its metabolic stability, potentially leading to modified or enhanced plant growth-regulating properties.
Neuroscience Research
Indole derivatives, including melatonin and indole-3-propionic acid, have demonstrated neuroprotective effects.[17] These compounds can act as antioxidants and modulate various signaling pathways involved in neuronal survival.[17][18][19][20][21] this compound may possess similar neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases.[13] The methoxy substitution could influence its ability to cross the blood-brain barrier and interact with neural targets.
Conclusion
This compound is a valuable building block in medicinal chemistry and a compound of interest for its potential biological activities. While detailed experimental data for this specific isomer is emerging, its structural relationship to well-characterized indole derivatives provides a strong basis for its exploration in drug discovery and agricultural applications. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological efficacy and mechanisms of action.
References
- 1. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]
- 11. Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. goldbio.com [goldbio.com]
- 16. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia | PLOS One [journals.plos.org]
- 21. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a key heterocyclic compound. It details the molecule's structural characteristics, physicochemical properties, and established synthetic routes. The indole scaffold is a privileged structure in medicinal chemistry, and this derivative, featuring a methoxy group at the 6-position and an acetic acid moiety at the 3-position, serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] This document consolidates critical data for researchers, scientists, and professionals in drug development, presenting quantitative information in structured tables and outlining representative experimental methodologies.
Molecular Structure and Physicochemical Properties
This compound is an indole derivative characterized by two key functional groups that significantly influence its chemical behavior. The electron-donating methoxy group on the benzene ring enhances the nucleophilicity of the indole system, while the acetic acid side chain at the C-3 position provides a handle for further chemical modifications and is often critical for biological interactions.[3] The unique arrangement of these groups makes it a versatile building block in organic synthesis.[1]
Caption: Logical components of the this compound molecule.
Key Identifiers and Properties
The following table summarizes the essential chemical identifiers and physical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 103986-22-7 | [1][2][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][4][5] |
| Molecular Weight | 205.21 g/mol | [4][5][6] |
| SMILES | COC1=CC=C2C(CC(O)=O)=CNC2=C1 | [1][5] |
| InChI Key | FRLCWLTTZFMZJI-UHFFFAOYSA-N | [4] |
| Boiling Point | 445.9°C at 760 mmHg | [5] |
| Purity | ≥95% (Typically available) | [2][4] |
| Physical Form | Solid (Note: one source lists as liquid) | [4] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3 | 1.4 | [1] |
Synthesis and Reactivity
The synthesis of methoxy-activated indoles is well-established, with several classical methods being applicable.[7] For this compound, the Fischer indole synthesis is a primary and robust route.[3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.
Fischer Indole Synthesis Workflow
The synthesis commences with the condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of a γ-keto acid, to form a phenylhydrazone intermediate. This intermediate, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.
Caption: Generalized workflow for the Fischer indole synthesis of the target compound.
Experimental Protocols
While specific, detailed protocols are proprietary to manufacturers, a generalized procedure based on the widely-used Fischer indole synthesis is provided below for illustrative purposes.
Representative Synthesis Protocol (Generalized)
Objective: To synthesize this compound.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Ethanol (or other suitable solvent)
-
Polyphosphoric acid (PPA) or another acid catalyst
-
Sodium hydroxide solution (for hydrolysis and workup)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride and levulinic acid in ethanol. Heat the mixture at reflux for several hours until the formation of the phenylhydrazone is complete (monitored by TLC).
-
Cyclization: Remove the solvent under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture at an elevated temperature (e.g., 80-100°C) for 1-2 hours. The reaction mixture will become viscous and change color.
-
Workup and Hydrolysis: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a sodium hydroxide solution to hydrolyze the intermediate ester and dissolve the product.
-
Extraction: Wash the basic aqueous layer with ethyl acetate to remove non-acidic impurities.
-
Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.[8]
Biological Context and Significance
Indole-containing molecules are of immense interest in drug discovery due to their structural resemblance to endogenous signaling molecules like serotonin, leading to interactions with a wide range of biological targets.[3] The substitution pattern on the indole ring is critical for defining this activity.
Methoxy-substituted indoles, in particular, are found in numerous pharmacologically active agents with applications as anti-inflammatory, antipsychotic, and antidepressant drugs.[7] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a 5-methoxyindole core, and its mechanism involves the inhibition of prostaglandin production.[7] While the specific biological pathways for the 6-methoxy isomer are not as extensively documented in public literature, its structural similarity to other active indoles suggests potential for interaction with various enzymes and receptors. It serves as a key intermediate for creating more complex molecules for screening in pharmaceutical development.[1]
Caption: Conceptual biological role of methoxy-indole derivatives in pharmacology.
Conclusion
This compound is a compound of significant interest due to its foundational indole structure, enhanced by methoxy and acetic acid functional groups. Its well-defined physicochemical properties and established synthetic pathways, primarily the Fischer indole synthesis, make it a readily accessible and versatile intermediate. For researchers in medicinal chemistry and drug development, this molecule represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. Methyl 2-(6-methoxy-1H-indol-3-yl)acetate|CAS 123380-87-0 [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 6. This compound - [sigmaaldrich.com]
- 7. soc.chim.it [soc.chim.it]
- 8. 103986-22-7|this compound| Ambeed [ambeed.com]
Spectroscopic Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Chemical Structure:
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
CAS Number: 103986-22-7[1]
Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for 2-(6-methoxy-1H-indol-3-yl)acetic acid. This data is derived from general knowledge of indole derivatives and spectral information for similar compounds, such as indole-3-acetic acid and its 5-methoxy isomer.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | N-H (Indole) |
| ~12.0 | br s | 1H | O-H (Carboxylic Acid) |
| ~7.4-7.5 | d | 1H | H-4 |
| ~7.1-7.2 | s | 1H | H-2 |
| ~6.8-6.9 | d | 1H | H-7 |
| ~6.6-6.7 | dd | 1H | H-5 |
| ~3.7-3.8 | s | 3H | -OCH₃ |
| ~3.6 | s | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173-174 | C=O (Carboxylic Acid) |
| ~155-156 | C-6 |
| ~136-137 | C-7a |
| ~127-128 | C-3a |
| ~124-125 | C-2 |
| ~121-122 | C-4 |
| ~109-110 | C-5 |
| ~108-109 | C-3 |
| ~94-95 | C-7 |
| ~55-56 | -OCH₃ |
| ~31-32 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (Indole) |
| ~3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |
| ~3000-2900 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1620, ~1460 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Methoxy) |
| ~1030 | Medium | C-O Stretch (Carboxylic Acid) |
| ~800-700 | Strong | C-H Bending (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 160 | High | [M - COOH]⁺ |
| 146 | Medium | [M - CH₂COOH]⁺ |
| 131 | Medium | [160 - CHO]⁺ |
| 118 | Medium | [Indole ring fragment] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.
-
Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and gently agitate until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~1-2 mg)
-
Potassium bromide (KBr), IR grade (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system (e.g., with ESI or APCI source)
Procedure:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Set up the LC method, including the column (e.g., C18), mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid), flow rate, and column temperature.
-
Set up the MS method, including the ionization mode (positive or negative), mass range, and fragmentation parameters (for MS/MS).
-
Inject the sample solution into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.
-
If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 2. bmse000177 Indole-3-acetic Acid at BMRB [bmrb.io]
- 3. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 2-(6-methoxy-1H-indol-3-yl)acetic acid, a significant indole derivative. This document is intended to serve as a valuable resource for professionals in research and development, offering a consolidated source of key data to support further investigation and application of this compound.
Core Physical and Chemical Properties
This compound, also known as 6-methoxyindole-3-acetic acid, is a heterocyclic compound with a molecular formula of C₁₁H₁₁NO₃.[1][2] Its chemical structure features a methoxy group at the 6th position of the indole ring, which influences its electronic and steric properties. The compound is of interest in various research areas, including medicinal chemistry and plant biology, due to its structural similarity to the natural plant hormone auxin (indole-3-acetic acid).[3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound. Where direct experimental data for the 6-methoxy isomer is limited, information from the closely related 5-methoxy isomer is provided for comparative purposes and clearly noted.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Boiling Point | 445.9°C at 760 mmHg | [4] |
| Physical Form | Reported as both liquid and solid by different suppliers. | [1] |
| Purity | Typically offered at ≥95% for research purposes. | [1][5] |
| CAS Number | 103986-22-7 | [1][2][5] |
| Predicted/Comparative Properties | Value | Notes | Source |
| pKa | 4.52 ± 0.30 | Predicted for the related 2-(5-methoxy-1H-indol-3-yl)acetic acid. The methoxy group's position influences acidity. | [6] |
| XLogP3 | 1.4 | A calculated measure of lipophilicity. | [5] |
| Rotatable Bond Count | 3 | [5] | |
| Solubility | Insoluble in water. Soluble in methanol, DMF, and DMSO. | Based on data for the related 5-methoxy isomer.[7] | |
| Melting Point | 145-148 °C (decomposes) | For the related 2-(5-methoxy-1H-indol-3-yl)acetic acid.[6] |
Synthesis and Experimental Protocols
A general procedure for the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a base at high temperature and pressure.[8] For the synthesis of the 6-methoxy derivative, 6-methoxyindole would be the starting material.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of indole-3-acetic acid derivatives.
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, researchers can expect characteristic signals corresponding to the indole ring, the methoxy group, and the acetic acid side chain. For reference, the ¹H NMR spectrum of the parent compound, acetic acid, in water shows a singlet at approximately 2.08 ppm.[9] In deuterated solvents, the chemical shifts of impurities and reference standards are well-documented and can aid in the interpretation of spectra.[10] For mass spectrometry, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (205.21).[11]
Biological Significance and Signaling Pathways
Indole-3-acetic acid (IAA) and its derivatives are crucial signaling molecules in both microorganisms and plants. In microorganisms, IAA can be synthesized through several tryptophan-dependent and -independent pathways.[12] These pathways, including the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), and indole-3-acetonitrile (IAN) pathways, play a role in the interactions between microbes and plants, ranging from pathogenesis to phytostimulation.[13][14]
The methoxy substitution on the indole ring, as in this compound, can significantly alter the biological activity of the parent molecule. For instance, 5-methoxyindole-3-acetic acid has been shown to have pro-oxidant activity and can affect the reproductive cycle in rats.[7] While the specific signaling pathways involving the 6-methoxy isomer have not been elucidated, it is plausible that it interacts with similar targets as other IAA derivatives, potentially with altered affinity or efficacy. Recent research has shown that IAA can protect against endothelial cell dysfunction and lung injury by activating USP40, highlighting the therapeutic potential of this class of compounds.[15]
Microbial IAA Biosynthesis Pathways
Caption: Major tryptophan-dependent pathways for IAA biosynthesis in microorganisms.
Conclusion
This compound is a compound with significant potential for further research and development. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a solid foundation based on available information and data from closely related analogs. The structural similarity to biologically active indole derivatives suggests that this compound may exhibit interesting pharmacological or plant-regulating properties. Further experimental investigation into its synthesis, spectral characterization, and biological activity is warranted to fully unlock its potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 2-(5-Methoxy-1H-indol-3-yl)acetic acid [acrospharma.co.kr]
- 7. caymanchem.com [caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-Acetic Acid Protects Against Lipopolysaccharide-induced Endothelial Cell Dysfunction and Lung Injury through the Activation of USP40 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(6-methoxy-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the parent compound, indole-3-acetic acid, and the physicochemical effects of methoxy substitution to project its solubility characteristics. Furthermore, it outlines detailed experimental protocols for determining solubility, a critical parameter in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial in understanding its potential solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Appearance | No data available; likely a solid at room temperature. | |
| Predicted pKa | Not available. The carboxylic acid moiety suggests acidic properties. | |
| Predicted logP | Not available. The indole ring is hydrophobic, while the carboxylic acid and methoxy groups are more hydrophilic. |
Expected Solubility Profile
Indole-3-acetic acid is a colorless solid that is soluble in polar organic solvents[4]. It is soluble in ethanol (50 mg/ml), methanol, and DMSO, with sparing solubility in chloroform and insolubility in water[5][6]. The aqueous solubility of IAA is pH-dependent due to its carboxylic acid functional group[7]. At higher pH values, the carboxylic acid deprotonates to form a more soluble carboxylate salt[7].
The introduction of a methoxy group at the 6-position of the indole ring is expected to influence the solubility of the molecule. The methoxy group can participate in hydrogen bonding and may slightly increase polarity, which could enhance solubility in polar solvents. However, the overall effect on aqueous solubility is complex and depends on the interplay between the electronic effects of the methoxy group and the crystal lattice energy of the solid form. The position of the methoxy group on the indole ring is known to influence the molecule's electronic properties and conformation, which can, in turn, affect its physical properties[8][9].
Based on this, this compound is anticipated to exhibit:
-
Good solubility in polar organic solvents such as DMSO, ethanol, and methanol.
-
Limited solubility in non-polar organic solvents.
-
pH-dependent solubility in aqueous solutions, with increased solubility at higher pH.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The two primary methods for solubility determination in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 7.4, 9.0) in a microtiter plate.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Precipitate Removal: The resulting solutions are filtered or centrifuged to remove any precipitated compound.
-
Quantification: The concentration of the compound in the filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 3. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. thedelocalizedchemist.com [thedelocalizedchemist.com]
- 9. thedelocalizedchemist.com [thedelocalizedchemist.com]
Potential Biological Activities of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-methoxy-1H-indol-3-yl)acetic acid, a derivative of the ubiquitous signaling molecule indole-3-acetic acid (IAA), belongs to a class of compounds with diverse and significant biological activities. While specific research on the 6-methoxy substituted variant is limited, the indole-3-acetic acid scaffold is a well-established pharmacophore with crucial roles in plant physiology and promising potential in human therapeutics, particularly in neuroscience and oncology. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing from the extensive research on related indole derivatives. It covers putative mechanisms of action, detailed experimental protocols for assessing biological effects, and visual representations of key signaling pathways and experimental workflows.
Introduction
Indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1] Beyond its fundamental role in botany, the indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group at the 6-position of the indole ring of IAA, yielding this compound, is anticipated to modulate its physicochemical properties and biological activity. While direct experimental data for this specific analog is sparse in publicly available literature, its structural similarity to other biologically active indoles allows for informed hypotheses regarding its potential therapeutic applications. This document will explore these potential activities, focusing on plant growth regulation, neuroprotection, and anticancer effects.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of indole-3-acetic acid and its derivatives, this compound is predicted to exhibit activity in the following areas:
Plant Growth Regulation
As an analog of auxin, this compound is expected to influence plant growth.[2] Auxins regulate cell division, elongation, and differentiation, thereby affecting processes such as root formation, apical dominance, and fruit development.[1] The primary mechanism of auxin action involves its binding to TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[3]
Neuroprotective Effects
Several indole derivatives have demonstrated neuroprotective properties, suggesting a potential role for this compound in this area.[4] The neuroprotective effects of indoles are often attributed to their antioxidant and anti-inflammatory activities.[5] They can scavenge reactive oxygen species (ROS), chelate metal ions involved in oxidative stress, and modulate inflammatory pathways, such as the NF-κB signaling cascade.[6][7] Furthermore, some indole compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[4]
Anticancer Activity
The indole scaffold is present in numerous anticancer agents, both natural and synthetic. Derivatives of indole-3-acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[8] Potential anticancer mechanisms of indole derivatives include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival, such as the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. Some indole compounds also act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest.
Quantitative Data Summary
As of the date of this publication, there is a lack of specific quantitative biological activity data for this compound in the peer-reviewed scientific literature. The following table provides representative data for the parent compound, indole-3-acetic acid (IAA), and a related methoxy-substituted isomer to offer a comparative context.
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Agastache rugosa hydroponic culture | Optimal concentration for shoot fresh weight: 10-9 M | [9] |
| Indole-3-acetic acid (IAA) | Inhibition of TORC1 | In vitro kinase assay (yeast) | IC50 ≈ 1.5 mM | |
| Indole-3-acetic acid (IAA) | Neuroprotection | Valproic acid-induced neurotoxicity in rats | 40 mg/kg/day attenuated oxidative and inflammatory markers | [7] |
Note: This table is intended to be illustrative of the types of activities and data available for structurally related compounds and should not be interpreted as predictive for this compound without direct experimental validation.
Experimental Protocols
The following are detailed, representative protocols for assessing the potential biological activities of this compound.
Plant Growth Promotion: Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes, filter paper
-
Test compound (this compound)
-
Indole-3-acetic acid (positive control)
-
Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)
-
Test tubes or multi-well plates
-
Ruler or digital imaging system
Procedure:
-
Germinate Avena seeds in the dark for approximately 72 hours.
-
Under a dim green light, harvest coleoptiles when they are 2-3 cm long.
-
Excise the apical 3-4 mm of the coleoptile tip.
-
Cut a 10 mm segment from the sub-apical region of the coleoptile.
-
Prepare serial dilutions of the test compound and IAA (e.g., 10-8 to 10-4 M) in the buffer solution.
-
Place 5-10 coleoptile segments into each test tube or well containing the different concentrations of the test compound, IAA, or buffer alone (negative control).
-
Incubate the segments in the dark at room temperature for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percent elongation relative to the initial length and compare the activity of the test compound to that of IAA.
Neuroprotective Activity: MTT Assay in a Neuronal Cell Line
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and can be used to measure the protective effect of a compound against an induced neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), amyloid-beta peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Introduce the neurotoxic agent to the wells (except for the vehicle control wells) and co-incubate with the test compound for a further period (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the concentration-dependent protective effect of the test compound.
Anticancer Activity: Cell Viability Assay (e.g., using Resazurin)
This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells, providing a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
Resazurin sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and the positive control. Include a vehicle-only control.
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents an intriguing but understudied molecule. Based on the extensive body of research on its parent compound, indole-3-acetic acid, and other indole derivatives, it holds potential for biological activity in plant growth regulation, neuroprotection, and cancer therapeutics. The methoxy substitution at the 6-position is likely to influence its potency and selectivity for various biological targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating research into the specific biological profile of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Optimization of Indole-3-Acetic Acid Production by Cowpea (Vigna unguiculata L. Walp.) Rhizobia Isolates [scirp.org]
- 5. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 6. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-methoxy-1H-indol-3-yl)acetic acid, also known as 6-methoxyindole-3-acetic acid (6-MeO-IAA), is a derivative of the ubiquitous plant hormone indole-3-acetic acid (IAA). While not as extensively studied as its parent compound, 6-MeO-IAA has garnered interest as a versatile synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.
Introduction and Physicochemical Properties
This compound belongs to the family of indole acetic acids, which are characterized by an indole nucleus with an acetic acid side chain at the C3 position. The presence of a methoxy group at the C6 position of the indole ring distinguishes it from the parent hormone, IAA. This substitution can influence the electronic properties and biological activity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| CAS Number | 103986-22-7 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Temperature | 0-8 °C | [2] |
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the broader exploration of indole chemistry and the synthesis of auxin derivatives. The foundational work on the synthesis of indoles was laid by Emil Fischer in 1883 with the discovery of the Fischer indole synthesis, a method that remains a cornerstone for the preparation of the indole nucleus.[3] The development of synthetic routes to various substituted indole-3-acetic acids, including those with methoxy groups on the benzene ring, followed the elucidation of the structure of IAA and the desire to explore structure-activity relationships for plant growth regulation and other biological activities.
A 1952 patent describes a process for producing indole-3-acetic acids, including those with substituents on the benzene ring, highlighting the early interest in these compounds for applications such as weed eradication due to their enhanced activity compared to the unsubstituted parent compound.[4] While this patent does not specifically name the 6-methoxy derivative, it lays the groundwork for its synthesis and potential utility.
Synthesis
The synthesis of this compound can be achieved through several established methods for indole synthesis, with the Fischer indole synthesis being a prominent route.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For the synthesis of this compound, the key starting materials would be 4-methoxyphenylhydrazine and a suitable four-carbon aldehyde or ketone derivative bearing a carboxylic acid or a precursor group.
Experimental Protocol: General Fischer Indole Synthesis
A general procedure for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: The substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is condensed with a suitable ketone or aldehyde (e.g., levulinic acid or an ester thereof) in a suitable solvent, often with acid catalysis, to form the corresponding phenylhydrazone. The reaction mixture is typically heated to drive the condensation. Water is removed, often by azeotropic distillation.
-
Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated. The acidic conditions promote a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield the desired indole-3-acetic acid derivative.
Note: A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. The protocol above is a generalized representation of the Fischer indole synthesis.
Japp-Klingemann Reaction
Another classical method that can be employed for the synthesis of indole-3-acetic acids is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or ester, followed by cyclization to the indole.[5]
Logical Workflow for Japp-Klingemann Synthesis
Caption: Workflow for the Japp-Klingemann synthesis of this compound.
Biological Activities and Potential Applications
While specific quantitative biological data for this compound is limited in the public domain, its structural similarity to IAA and other methoxyindole derivatives suggests several potential areas of biological activity.
Plant Growth Regulation
As a derivative of the plant hormone auxin, this compound is presumed to exhibit plant growth-regulating properties.[2] The introduction of substituents on the indole ring can modulate the activity and stability of auxin analogs. It is plausible that 6-MeO-IAA could influence processes such as root development, cell elongation, and overall plant vigor.[2]
Experimental Protocol: Plant Growth Regulation Assay (General)
A common method to assess the auxin-like activity of a compound is through a root elongation assay using a model plant such as Arabidopsis thaliana:
-
Seed Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized and germinated on a sterile nutrient agar medium.
-
Treatment: Seedlings of a uniform size are transferred to fresh agar plates containing various concentrations of the test compound (e.g., this compound) and a control (medium without the test compound).
-
Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
Data Collection and Analysis: The length of the primary root and the number of lateral roots are measured at regular intervals. The data is then statistically analyzed to determine the effect of the compound on root growth compared to the control.
Potential Therapeutic Applications
Research into related indole compounds suggests that this compound may have potential as a scaffold for the development of therapeutic agents.
-
Neuroprotective Effects: Indole derivatives, including the related compound indole-3-propionic acid, have demonstrated potent neuroprotective properties against oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases like Alzheimer's.[6] It is hypothesized that 6-MeO-IAA could also possess neuroprotective capabilities.[2]
-
Anti-inflammatory Activity: The parent compound, indole-3-acetic acid, has been shown to exhibit anti-inflammatory and anti-oxidative effects in macrophage cell lines by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals.[7][8] These properties are mediated, in part, through the modulation of the TLR4/NF-κB signaling pathway.[9] Given these findings, this compound is also being investigated for its potential anti-inflammatory properties.[2]
Table 2: Summary of Potential Biological Activities and Inferred Signaling Pathways
| Biological Activity | Inferred Signaling Pathway/Mechanism | Reference (for related compounds) |
| Plant Growth Regulation | Auxin Signaling Pathway (TIR1/AFB-Aux/IAA-ARF) | - |
| Neuroprotection | Antioxidant, Free Radical Scavenging | [6] |
| Anti-inflammatory | Induction of Heme Oxygenase-1 (HO-1), Inhibition of TLR4/NF-κB pathway | [7][8][9] |
Signaling Pathway: Inferred Anti-inflammatory Action of Indole Acetic Acid Derivatives
Caption: Inferred anti-inflammatory signaling pathway of indole acetic acid derivatives.
Conclusion and Future Directions
This compound is a molecule with significant potential, primarily as a versatile building block in medicinal chemistry and agrochemical synthesis. While its own biological activities are not yet extensively characterized, its structural relationship to the potent plant hormone IAA and other bioactive indole derivatives suggests promising avenues for future research. Further investigation is warranted to fully elucidate its pharmacological profile, including quantitative in vitro and in vivo studies to determine its efficacy as a neuroprotective or anti-inflammatory agent. The development of a detailed and optimized synthetic protocol would also be highly beneficial for the research community. As our understanding of the diverse roles of indole compounds in biology continues to grow, derivatives such as this compound will likely play an increasingly important role in the discovery of novel therapeutic and agricultural solutions.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid, also known as 6-methoxyindole-3-acetic acid (6-MeO-IAA), is a heterocyclic compound belonging to the indole family. The indole ring system is a crucial structural motif found in numerous biologically active molecules, including alkaloids and peptides.[1] Its structural similarity to various protein components allows indole derivatives to bind to multiple enzymes, making them a valuable scaffold in the development of novel therapeutic agents with diverse mechanisms of action.[1]
This compound is a derivative of the well-studied indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, which plays a vital role in regulating plant growth and development.[1][2][3] The presence of a methoxy group at the 6-position of the indole ring significantly influences the molecule's electronic and steric properties, which can, in turn, affect its chemical reactivity and biological interactions.[1] While primarily utilized as a versatile building block and key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and other organic compounds[4][5], research into related methoxy-substituted indoles suggests a potential for direct biological activity.
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a resource for professionals in chemical synthesis and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 103986-22-7 | [4][6][7][8] |
| Molecular Formula | C₁₁H₁₁NO₃ | [7][9][10] |
| Molecular Weight | 205.21 g/mol | [8][9][10] |
| Appearance | Off-white to light yellow solid | [8] |
| Melting Point | 163-164°C (with decomposition) | [8] |
| Boiling Point | 445.9 ± 30.0 °C (Predicted) | [8][10] |
| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 4.45 ± 0.30 (Predicted) | [8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |
Synthesis and Manufacturing
The primary route for synthesizing the indole scaffold of this compound is the Fischer Indole Synthesis. This robust and widely used method is particularly suitable for preparing methoxy-activated indoles.[1]
The process typically begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as an ester of levulinic acid or γ,γ-dialkoxybutyrate.[1] This reaction forms a phenylhydrazone intermediate, which then undergoes rearrangement and cyclization to form the indole ring. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.
Caption: Fischer Indole Synthesis workflow for the target compound.
Detailed Experimental Protocol: Fischer Indole Synthesis
The following is a representative protocol for the synthesis of this compound.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation: A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, the reaction mixture is cooled to room temperature. The acetic acid is removed under reduced pressure. The resulting residue is dissolved in ethanol and heated at reflux for 4-6 hours to induce cyclization and formation of the indole ring.
-
Work-up and Isolation of Ester: The ethanol is evaporated. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl ester of the target acid.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis: The purified ethyl 2-(6-methoxy-1H-indol-3-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution (5.0 eq). The mixture is heated at reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).
-
Acidification and Product Isolation: The reaction mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.
-
Final Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Caption: Experimental workflow for synthesis and purification.
Biological Activity and Applications
While this compound is primarily documented as a chemical intermediate[7], the indole scaffold is a cornerstone of many biologically active compounds.[1] Derivatives of indole are known to possess a wide range of pharmacological activities. Furthermore, studies on the isomeric 5-methoxyindole-3-acetic acid (5-MIAA) provide insight into the potential bioactivity of methoxy-substituted indole acetic acids.
| Compound Class / Specific Compound | Documented Biological Activity | Potential Application | Reference |
| Indole Derivatives (General) | Anticancer, anti-inflammatory, antiviral, antimicrobial | Drug Development | [1] |
| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Free radical scavenging, inhibition of ROS generation, anti-inflammatory | Chronic Inflammation Therapy | [11] |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal activity against Candida species | Topical Antifungal Treatment | [12] |
| 5-methoxyindole-3-acetic acid (5-MIAA) | Cytotoxic to cancer cells (when converted to a peroxyl radical), prolongs estrous cycle in rats | Cancer Therapy, Reproductive Biology Research | [13] |
| Indole-3-acetic acid (IAA) | Plant growth regulation (auxin activity), prodrug in cancer therapy | Agriculture, Horticulture, Oncology | [2][14][15] |
Applications in Synthesis
The primary application of this compound is as a functionalized building block.[4] The carboxylic acid group and the indole ring provide multiple reaction sites for further chemical modification, enabling the construction of more complex molecules for various fields:
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing novel drug candidates, particularly those targeting neurological disorders or inflammatory pathways.[5]
-
Agrochemicals: The indole structure is present in various herbicides and plant growth regulators. This compound can be used to develop new agrochemicals.[5]
-
Organic Materials: It can be incorporated into the synthesis of dyes and other functional organic materials.[5]
Potential Mechanisms of Action & Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, based on its structural similarity to the natural auxin IAA, its mechanism in plant systems would likely involve the well-established auxin signaling pathway. In plants, IAA acts as a "molecular glue" between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes by Auxin Response Factors (ARFs).[2]
Caption: Logical relationship of IAA in plant gene regulation.
Analytical and Spectroscopic Characterization
The definitive structural elucidation and purity assessment of this compound rely on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.[1]
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample for ¹H and ¹³C NMR analysis for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
Pipette/syringe
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid compound and place it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for compounds with acid and N-H protons) to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if dissolution is slow.
-
Transfer: Using a clean pipette or syringe, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Analysis: Cap the NMR tube, wipe the exterior clean, and insert it into the NMR spectrometer's spinner turbine. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.
-
Data Interpretation: The resulting spectra will show characteristic signals for the indole N-H proton, aromatic protons, and the aliphatic protons of the methoxy and acetic acid groups, confirming the structure.[1]
References
- 1. Methyl 2-(6-methoxy-1H-indol-3-yl)acetate|CAS 123380-87-0 [benchchem.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 103986-22-7|this compound| Ambeed [ambeed.com]
- 7. This compound, CasNo.103986-22-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. 6-METHOXYINDOLE-3-ACETIC ACID | 103986-22-7 [amp.chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 11. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. pomais.com [pomais.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes: Synthesis and Derivatization of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. As a derivative of indole-3-acetic acid (IAA), a well-known plant hormone, its scaffold is a privileged structure in pharmacology.[1] The indole ring system is a crucial motif in many biologically active molecules, and functionalization at the C-3 position is a common strategy for developing novel therapeutic agents.[2] The presence of a methoxy group at the 6-position significantly influences the molecule's electronic properties, enhancing its reactivity and modulating its biological interactions.[2][3] This document provides detailed protocols for the synthesis of various derivatives from this compound, focusing on the formation of amides, esters, and alcohols, which serve as critical intermediates for further elaboration.
Key Applications of Derivatives
Derivatives of methoxy-substituted indoles have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[3] These activities include:
-
Anti-inflammatory Agents: Indole-3-acetic acid derivatives are precursors to potent anti-inflammatory drugs like Indomethacin.[3] Amide derivatives, in particular, have been explored as anti-inflammatory agents with potentially lower gastrointestinal toxicity.[4][5]
-
Anticancer Activity: Certain methoxy-substituted indole derivatives have shown cytotoxic efficiency at nanomolar concentrations against various cancer cell lines.[3]
-
Enzyme Inhibitors: The indole scaffold is versatile for designing inhibitors for various enzymes. For instance, indole acetic acid sulfonate derivatives have been identified as inhibitors of ectonucleotidases.[6]
-
Receptor Antagonists: Methoxy-substituted indoles have been developed as potent inhibitors of IL-1 generation and as Endothelin A receptor antagonists.[3]
Synthetic Workflow and Key Transformations
The primary site for derivatization of this compound is the carboxylic acid functional group. This allows for straightforward synthesis of amides, esters, and subsequent reduction to alcohols. The following diagram illustrates the general synthetic pathways.
Caption: General synthetic pathways for derivatization.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via Amide Coupling
Amide coupling is one of the most frequently used reactions in pharmaceutical synthesis, involving the activation of the carboxylic acid followed by reaction with an amine.[7] A variety of coupling reagents can be employed to facilitate this transformation under mild conditions.[8]
Caption: Overview of the amide coupling reaction mechanism.
Materials:
-
This compound
-
Desired amine (1.0 - 1.2 equivalents)
-
Amide coupling reagent (e.g., HATU, HBTU, T3P, CDI) (1.1 - 1.5 equivalents)
-
Organic base (e.g., DIPEA, TEA, Pyridine) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, THF, Acetonitrile)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure (General using HATU):
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.[9]
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the desired amide derivative.
Data Presentation: Common Amide Coupling Reagents
The choice of coupling reagent is critical for optimizing yield and minimizing side reactions like racemization.[10]
| Reagent | Full Name | Base | Key Characteristics |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Highly efficient, fast reaction times, low racemization. By-products are water-soluble.[9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, TEA | Very popular and efficient reagent. Can cause N-terminal guanidinylation as a side reaction.[10] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA, TEA | Efficient coupling with less hazardous by-products compared to its predecessor, BOP.[11] |
| T3P® | Propylphosphonic Anhydride | Pyridine | Effective for selective amide formation under mild conditions. By-products are water-soluble.[8] |
| CDI | 1,1'-Carbonyldiimidazole | DMAP, TEA | Cost-effective and useful for fragment coupling. The only by-product is CO₂ and imidazole.[6][11] |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | HOBt, Oxyma | Water-soluble carbodiimide, allowing for easy removal of urea by-product through aqueous workup. |
Protocol 2: Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate
Esterification is a fundamental transformation for protecting the carboxylic acid or for creating derivatives with altered pharmacokinetic properties.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride dropwise.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify further by recrystallization or column chromatography if necessary.
Protocol 3: Reduction of Methyl Ester to 2-(6-Methoxy-1H-indol-3-yl)ethanol
The ester can be readily reduced to the corresponding primary alcohol, providing a different functional handle for further chemical transformations.[2]
Materials:
-
Methyl 2-(6-methoxy-1H-indol-3-yl)acetate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 2-(6-methoxy-1H-indol-3-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of saturated Na₂SO₄ solution until a granular precipitate forms.
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify by column chromatography if necessary.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-(6-methoxy-1H-indol-3-yl)acetate|CAS 123380-87-0 [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. growingscience.com [growingscience.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for 2-(6-methoxy-1H-indol-3-yl)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid is a versatile indole derivative that holds significant potential in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The substitution pattern, including the methoxy group at the 6-position and the acetic acid moiety at the 3-position, suggests potential interactions with various biological targets. This document provides an overview of the potential applications of this compound and detailed protocols for its evaluation in relevant biological assays, based on studies of closely related indole derivatives. While specific data for this exact molecule is limited in publicly available literature, the information presented here serves as a valuable guide for initiating research into its therapeutic potential.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally similar indole compounds, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Indole-3-acetic acid derivatives are known to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: The indole nucleus is a key component of numerous anticancer agents. Derivatives of 6-methoxyindole have been investigated for their cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects: The structural resemblance to neurotransmitters like serotonin and melatonin suggests that 6-methoxyindole derivatives could modulate neurological pathways and exhibit neuroprotective properties.
Quantitative Data for Structurally Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activity of closely related 6-methoxyindole and indole-3-acetic acid derivatives to provide a comparative context for researchers.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference Compound | Activity (IC₅₀/Kᵢ) |
| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone | MCF-7 cell line (in vivo) | %TGI: 55.66%-75.93% | Combretastatin A-4 | %TGI: 47.24%-62.31% |
| 1-(2-Propanamidoethyl)-2-bromo-6-methoxyindole | Melatonin MT₁ Receptor | Kᵢ: 0.04 nM | Melatonin | Kᵢ: 0.12 nM |
| 1-(2-Propanamidoethyl)-2-bromo-6-methoxyindole | Melatonin MT₂ Receptor | Kᵢ: 0.02 nM | Melatonin | Kᵢ: 0.05 nM |
Note: TGI refers to Tumor Growth Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments relevant to assessing the medicinal chemistry potential of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit COX enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).
-
Prepare a stock solution of arachidonic acid in ethanol and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
-
Assay Procedure:
-
To a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme, and 10 µL of the test compound solution or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Detection:
-
Measure the concentration of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on a cancer cell line.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Protocol 3: Melatonin Receptor Binding Assay
This protocol is to determine the affinity of the compound for melatonin receptors (MT₁ and MT₂).
Workflow for Melatonin Receptor Binding Assay
Caption: Workflow for melatonin receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a stable cell line expressing human MT₁ or MT₂ receptors.
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes (10-20 µg of protein), a fixed concentration of ²-[¹²⁵I]iodomelatonin (e.g., 25 pM), and varying concentrations of the unlabeled test compound or melatonin (for competition).
-
The total assay volume should be 250 µL in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Incubate at 37°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Rapidly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the Kᵢ value for the test compound using the Cheng-Prusoff equation.
-
Signaling Pathway Hypothesis
Based on the known mechanisms of related indole compounds, this compound may modulate key inflammatory and cell survival pathways.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
This diagram illustrates that the compound may exert its anti-inflammatory effects by inhibiting the COX-2 enzyme, and potentially by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While further research is required to elucidate its specific biological activities and mechanisms of action, the provided protocols and comparative data on related compounds offer a solid foundation for initiating such investigations. Researchers are encouraged to utilize these methodologies to explore the potential of this compound in the fields of inflammation, oncology, and neuroscience.
Application Notes and Protocols for 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. Indole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. This document provides detailed application notes and experimental protocols for investigating the potential neuroprotective, anti-inflammatory, antioxidant, and plant growth-regulating properties of this compound.
Chemical Properties:
| Property | Value |
| CAS Number | 103986-22-7 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol [1] |
| Appearance | Solid |
| Purity | >95% |
Potential Applications
-
Neuroprotection: Indole derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Anti-inflammatory Activity: The compound may modulate inflammatory pathways, making it a candidate for research into inflammatory conditions.
-
Antioxidant Effects: The indole nucleus is known to possess antioxidant properties, which can be evaluated through various in vitro assays.
-
Plant Growth Regulation: As a derivative of auxin, this compound is expected to influence plant growth and development.
Experimental Protocols
Neuroprotective Activity Assay
Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the compound solutions to the cells and incubate for 24 hours.
-
Induction of Oxidative Stress: After the pre-treatment, add H₂O₂ to the wells at a final concentration of 100 µM to induce oxidative stress. Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of the compound.
Anti-inflammatory Activity Assay
Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (1 µM to 100 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To measure the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound and ascorbic acid in methanol. Create a series of dilutions.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound or standard at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Plant Growth Regulation Assay
Objective: To assess the auxin-like activity of this compound on root elongation in Arabidopsis thaliana seedlings.
Materials:
-
This compound
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Petri dishes
-
Growth chamber
Protocol:
-
Media Preparation: Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to 50-60°C. Add the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). Pour the media into sterile Petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.
-
Vernalization and Germination: Store the plates at 4°C for 2-3 days in the dark (vernalization). Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Growth and Measurement: Allow the seedlings to grow vertically for 7-10 days. Measure the length of the primary root of at least 20 seedlings per condition.
-
Data Analysis: Compare the average root length of treated seedlings to that of untreated controls.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experiments.
Table 1: Neuroprotective Effect on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (100 µM) | Value |
| Compound (1 µM) + H₂O₂ | Value |
| Compound (10 µM) + H₂O₂ | Value |
| Compound (100 µM) + H₂O₂ | Value |
| IC₅₀ (µM) | To be determined |
Table 2: Anti-inflammatory Effect on RAW 264.7 Cells
| Treatment | NO Production (µM) | % Inhibition |
| Control | Value | - |
| LPS (1 µg/mL) | Value | 0 |
| Compound (1 µM) + LPS | Value | Value |
| Compound (10 µM) + LPS | Value | Value |
| Compound (100 µM) + LPS | Value | Value |
| IC₅₀ (µM) | To be determined |
Table 3: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | % Scavenging |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| IC₅₀ (µg/mL) | To be determined |
| Ascorbic Acid (Positive Control) IC₅₀ | Value |
Table 4: Effect on Arabidopsis Root Elongation
| Concentration (µM) | Average Root Length (mm) | % of Control |
| 0 (Control) | Value | 100 |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
Signaling Pathways and Diagrams
Anti-inflammatory Signaling Pathway
Indole derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), TNF-α, and IL-6. This compound could potentially interfere with this cascade.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like the test compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.
Nrf2-Mediated Neuroprotection Pathway
Caption: Activation of the Nrf2 antioxidant pathway.
Plant Growth Regulation - Auxin Signaling
As an auxin analog, this compound is expected to influence gene expression through the auxin signaling pathway. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). When auxin is present, it promotes the interaction between Aux/IAA proteins and the TIR1/AFB receptor complex, leading to the ubiquitination and degradation of Aux/IAA repressors. This frees ARFs to regulate the transcription of auxin-responsive genes, which control various aspects of plant growth.
Auxin Signaling Pathway
References
Application Notes & Protocols: Functionalization of the Indole Ring of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical functionalization of the indole ring of 2-(6-methoxy-1H-indol-3-yl)acetic acid. This compound is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of new chemical space and the development of novel therapeutic agents. The protocols cover key reactions including N-alkylation, electrophilic aromatic substitution (Vilsmeier-Haack formylation, halogenation, and nitration), and palladium-catalyzed cross-coupling reactions.
Introduction and Reactivity Overview
This compound is a structurally important molecule, related to the natural plant hormone auxin. Its derivatives are of significant interest in drug discovery. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The reactivity of the specific positions on the indole ring of this molecule is governed by several factors:
-
N1-H: The indole nitrogen is nucleophilic and can be readily functionalized via alkylation, arylation, or acylation.
-
C2 Position: While typically less reactive than C3 in unsubstituted indoles, the presence of the C3-acetic acid group makes C2 a viable site for certain reactions, such as formylation or lithiation followed by electrophilic quench.
-
C3 Position: This is the most nucleophilic position in many indoles, but it is already substituted in the parent molecule.
-
Benzene Ring (C4, C5, C7): The 6-methoxy group is an electron-donating, activating group, which directs electrophilic substitution to the ortho (C5, C7) and para (C4, relative to the nitrogen) positions. The C3-acetic acid side chain can sterically hinder the C4 and C2 positions. Therefore, electrophilic substitution is generally favored at C7, C5, and C4.
Experimental Protocols
Note on Safety: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 2.1: N-Alkylation of the Indole Ring
This protocol describes the alkylation of the indole nitrogen using a base and an alkyl halide. The carboxylic acid may be protected as an ester prior to this reaction to prevent unwanted side reactions, though N-alkylation can often be achieved selectively.
Workflow Diagram:
Caption: Workflow for N-alkylation of the indole starting material.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Protocol 2.2: Vilsmeier-Haack Formylation at the C2 Position
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings.[1][2][3][4] For 3-substituted indoles, this reaction often occurs at the C2 position.
Materials and Reagents:
-
This compound methyl ester (1.0 eq) (Ester protection is recommended)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck flask under an argon atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ dropwise to the cold DMF with vigorous stirring. A solid may form (the Vilsmeier reagent).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 2-(6-methoxy-1H-indol-3-yl)acetate in anhydrous DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous mixture by the slow addition of 1 M NaOH until pH 8-9 is reached.
-
Stir the mixture at room temperature for 1 hour to hydrolyze the iminium intermediate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the C2-formylated indole.
Protocol 2.3: Halogenation of the Benzene Ring
This protocol describes the bromination at an activated position on the benzene moiety (likely C7 or C5) using N-Bromosuccinimide (NBS).
Materials and Reagents:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in acetonitrile or DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.
-
Dilute with water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue via column chromatography to isolate the halogenated product(s). Note that a mixture of regioisomers (e.g., C7, C5, C4-bromo) may be formed.
Protocol 2.4: Suzuki-Miyaura Cross-Coupling
This protocol uses a halogenated indole derivative (from Protocol 2.3) to form a new carbon-carbon bond with a boronic acid.[5][6][7][8]
Reaction Scheme Diagram:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Bromo-2-(6-methoxy-1H-indol-3-yl)acetic acid (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add the bromo-indole derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir overnight under argon.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Data Presentation
The following table summarizes expected outcomes for the functionalization of this compound or its methyl ester, based on analogous reactions in the literature. Yields are representative and may vary.
| Entry | Reaction Type | Position | Reagents and Conditions | Product | Representative Yield (%) |
| 1 | N-Alkylation | N1 | CH₃I, NaH, DMF, 0 °C to RT | 2-(1-Methyl-6-methoxy-1H-indol-3-yl)acetic acid | 85-95 |
| 2 | Vilsmeier-Haack | C2 | POCl₃, DMF, 50 °C | Methyl 2-(2-formyl-6-methoxy-1H-indol-3-yl)acetate | 70-85 |
| 3 | Bromination | C7/C5 | NBS, CH₃CN, 0 °C | 2-(7-Bromo-6-methoxy-1H-indol-3-yl)acetic acid | 60-75 |
| 4 | Nitration | C7/C5 | HNO₃, Ac₂O | 2-(6-Methoxy-7-nitro-1H-indol-3-yl)acetic acid | 50-65 |
| 5 | Suzuki Coupling | C7 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane, 90 °C | 2-(6-Methoxy-7-phenyl-1H-indol-3-yl)acetic acid | 70-90 |
| 6 | Mannich Reaction | C2 | HCHO, (CH₃)₂NH, CH₃COOH | 2-(2-((Dimethylamino)methyl)-6-methoxy-1H-indol-3-yl)acetic acid | 65-80 |
Application in Drug Discovery
The functionalized derivatives of this compound serve as building blocks for creating libraries of compounds for high-throughput screening. The introduction of various functional groups (e.g., halogens for subsequent coupling, aryl groups for exploring hydrophobic pockets, and formyl groups for reductive amination) allows for systematic Structure-Activity Relationship (SAR) studies.
Hypothetical Signaling Pathway Interaction:
Caption: Inhibition of a target receptor signaling pathway by a functionalized indole derivative.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-(6-methoxy-1H-indol-3-yl)acetic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-methoxy-1H-indol-3-yl)acetic acid, also known as 6-methoxyindole-3-acetic acid, is a synthetic auxin, a class of plant growth regulators structurally related to the natural plant hormone indole-3-acetic acid (IAA).[1] Its unique indole structure suggests its potential in agricultural applications to enhance root development, improve overall plant vigor, and potentially increase crop yields and stress resistance.[1] These application notes provide an overview of its potential uses in agrochemical research, detailed experimental protocols for its evaluation, and an outline of the key signaling pathways it is presumed to modulate.
Mechanism of Action: The Auxin Signaling Pathway
As a synthetic auxin, this compound is expected to exert its biological effects by modulating the canonical auxin signaling pathway. This pathway is central to regulating plant growth and development. The core components of this pathway involve the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When this compound is present, it is perceived by the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes that control various aspects of plant growth, including cell elongation, division, and differentiation.
Data Presentation
Currently, specific quantitative data such as EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values for this compound in various plant species are not widely available in the public domain. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific applications. Below are example tables that can be populated with experimental data.
Table 1: Plant Growth Promotion Activity of this compound on Arabidopsis thaliana Root Elongation
| Concentration (µM) | Primary Root Length (mm ± SD) | Lateral Root Density (number/cm ± SD) |
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Herbicidal Activity of this compound on Dicotyledonous and Monocotyledonous Weeds
| Concentration (µM) | Brassica napus (Rape) Root Inhibition (%) | Echinochloa crus-galli (Barnyard Grass) Root Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Experimental Protocols
Protocol 1: Determination of Plant Growth Promotion Activity using Arabidopsis thaliana Root Elongation Assay
This protocol is designed to assess the auxin-like activity of this compound by measuring its effect on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile filter paper
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Preparation of Growth Medium:
-
Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 20% bleach and 0.1% Triton X-100.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.
-
Aseptically place 10-15 seeds in a row on the surface of the prepared agar plates.
-
-
Incubation and Growth:
-
Seal the petri dishes with parafilm and place them vertically in a growth chamber.
-
Maintain a photoperiod of 16 hours light / 8 hours dark at a constant temperature of 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, photograph the plates.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Calculate the average primary root length and lateral root density for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Herbicidal Activity Assay
This protocol evaluates the potential herbicidal effects of this compound on the germination and early seedling growth of representative dicotyledonous and monocotyledonous weed species.
Materials:
-
Seeds of a dicotyledonous weed (e.g., Brassica napus - rape) and a monocotyledonous weed (e.g., Echinochloa crus-galli - barnyard grass)
-
This compound
-
Acetone
-
Tween-20
-
Sterile petri dishes (90 mm)
-
Sterile filter paper (Whatman No. 1)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM).
-
The final test solutions should contain 1% (v/v) acetone and 0.1% (v/v) Tween-20 to aid in dissolution and wetting. A control solution should be prepared with only 1% acetone and 0.1% Tween-20.
-
-
Seed Plating:
-
Place two layers of sterile filter paper in each sterile petri dish.
-
Arrange 20-30 seeds of the test weed species evenly on the filter paper.
-
-
Treatment Application:
-
Add 5 mL of the respective test solution or control solution to each petri dish, ensuring the filter paper is saturated.
-
-
Incubation:
-
Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 12-hour light / 12-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7 days, measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for root and shoot growth for each concentration relative to the control using the following formula: Inhibition (%) = [(Control Length - Treatment Length) / Control Length] x 100
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.
-
Visualizations
Caption: Canonical Auxin Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery
Introduction
Indole-3-acetic acid (IAA) derivatives represent a promising class of compounds in the field of anticancer drug discovery. These molecules, structurally related to the natural plant hormone auxin, have been shown to exhibit selective cytotoxicity against various cancer cell lines. This application note details the use of a specific IAA derivative, hereafter referred to as IAA-D , in a series of cell-based assays to characterize its antiproliferative activity and mechanism of action. The protocols provided are intended for researchers, scientists, and professionals involved in drug development and cancer biology.
The core structure, 2-(6-methoxy-1H-indol-3-yl)acetic Acid, serves as a scaffold for the synthesis of various derivatives with enhanced biological activity. These derivatives often target key cellular processes such as cell cycle progression and apoptosis. The following sections provide detailed protocols for assessing the efficacy of these compounds, presenting quantitative data in a clear format, and visualizing the underlying cellular mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of IAA-D on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
IAA-D stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of IAA-D in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of IAA-D on the cell cycle distribution of cancer cells.
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
IAA-D
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with IAA-D at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the cell-based assays performed with IAA-D.
Table 1: Cytotoxicity of IAA-D against Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 22.5 ± 2.5 |
| A549 (Lung Cancer) | 35.1 ± 3.1 |
| HCT116 (Colon Cancer) | 18.9 ± 2.2 |
Table 2: Effect of IAA-D on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| IAA-D (0.5x IC50) | 55.8 ± 4.1 | 25.4 ± 2.1 | 18.8 ± 2.3 |
| IAA-D (1x IC50) | 68.2 ± 5.5 | 15.7 ± 1.9 | 16.1 ± 2.0 |
| IAA-D (2x IC50) | 75.1 ± 6.3 | 10.2 ± 1.5 | 14.7 ± 1.8 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of IAA-D and the experimental workflows.
Caption: Proposed mechanism of action for the IAA derivative.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
The Potential of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and its Derivatives in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-(6-methoxy-1H-indol-3-yl)acetic acid has been traditionally explored for its applications in agriculture as a plant growth regulator and in medicinal chemistry, its core indole structure is a key component in a rising class of materials for organic electronics.[1] The unique electronic and photophysical properties of indole derivatives make them promising candidates for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document provides an overview of the potential applications of indole acetic acid derivatives in organic electronics, along with generalized experimental protocols for their synthesis and device fabrication. Although direct applications of this compound in this field are not yet established, the data and protocols presented here for related indole compounds serve as a foundational guide for future research and development.
Indole-based materials have demonstrated significant promise as hole-transporting materials (HTMs) in perovskite solar cells and as bipolar host materials in phosphorescent OLEDs.[2][3] Their electron-rich nature, coupled with the ability to form stable, ordered molecular arrangements, facilitates efficient charge transport.[2] Furthermore, the versatility of the indole scaffold allows for extensive chemical modification to fine-tune their electronic properties, such as HOMO/LUMO energy levels, to meet the specific requirements of different organic electronic devices.[4][5]
Quantitative Data on Indole Derivatives in Organic Electronics
The performance of various indole derivatives in organic electronic devices is summarized in the tables below. This data highlights their potential and provides a benchmark for the development of new materials based on the this compound scaffold.
Table 1: Performance of Indole Derivatives in Perovskite Solar Cells
| Indole Derivative Class | Role | Device Architecture | Power Conversion Efficiency (PCE) | Reference |
| Fluorinated indolo[3,2-b]indole | Hole-Transporting Material (HTM) | Not specified | 19% | [2] |
| Tetra-indole core | Hole Selective Layer & Defect Passivation | Not specified | 19.23% | [6] |
Table 2: Performance of Indole Derivatives in Phosphorescent OLEDs (PHOLEDs)
| Indole Derivative | Role | Emitter | Device Efficiencies | Reference |
| Bipolar Indole-based Host (INDY) | Host Material | Green Phosphor | 27.33 cd/A, 12.26 lm/W | [3] |
| Bipolar Indole-based Host (INDY) | Host Material | Red Phosphor | 17.20 cd/A, 9.82 lm/W, 12.61% EQE | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of a model indole derivative and its incorporation into organic electronic devices. These protocols are intended as a starting point and may require optimization for specific target molecules and device architectures.
Protocol 1: General Synthesis of an N-Aryl Indole Derivative
This protocol outlines a general synthetic route for an N-aryl indole derivative, a common structural motif in organic electronic materials.
Protocol 2: Fabrication of a Perovskite Solar Cell with an Indole-Based Hole-Transporting Layer (HTL)
This protocol describes the fabrication of a perovskite solar cell using a solution-processing method, incorporating an indole derivative as the HTL.
Protocol 3: Fabrication of a Phosphorescent OLED (PHOLED) with an Indole-Based Host Material
This protocol outlines the fabrication of a PHOLED using an indole derivative as a host material in the emissive layer.
Signaling Pathways and Logical Relationships
The performance of indole derivatives in organic electronic devices is governed by their molecular structure and the resulting electronic properties. The following diagram illustrates the key relationships between molecular design and device performance.
Conclusion
Indole derivatives represent a versatile and promising class of materials for a wide range of organic electronics applications. While this compound itself has not been extensively studied in this context, its fundamental indole structure is at the heart of many high-performance organic electronic materials. The data and protocols provided here offer a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds. Future work should focus on the synthesis and characterization of novel indole acetic acid derivatives specifically designed to optimize charge transport, energy level alignment, and device stability in organic electronic devices. Through systematic molecular engineering, it is anticipated that indole-based materials will continue to contribute to the advancement of next-generation organic electronics.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra-indole core as a dual agent: a hole selective layer that passivates defects in perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid. The following information is designed to address common challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 4-methoxyphenylhydrazine and a suitable carbonyl compound containing the acetic acid moiety, such as γ-keto acids or their esters.
Q2: Are there alternative methods for preparing the hydrazone intermediate?
A2: Yes, the Japp-Klingemann reaction provides an effective route to the required hydrazone. This method utilizes a β-keto-ester and an aryl diazonium salt to produce the hydrazone intermediate, which can then be cyclized via the Fischer indole synthesis.[1]
Q3: What are the critical parameters to control for a high-yield Fischer indole synthesis of this compound?
A3: The choice of acid catalyst, solvent, and reaction temperature are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and their selection can significantly impact the reaction outcome and regioselectivity. Careful control of temperature is also necessary to promote the desired cyclization and minimize side reactions.
Q4: Is this compound stable?
A4: Indole acetic acids, in general, can be sensitive to strong acidic conditions and light. Prolonged exposure to these conditions can lead to degradation, so it is advisable to store the final product in a cool, dark, and inert environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete hydrazone formation.- Incorrect choice or concentration of acid catalyst.- Inappropriate reaction temperature or time.- Decomposition of the starting material or product. | - Ensure complete condensation of 4-methoxyphenylhydrazine and the carbonyl compound before initiating cyclization.- Experiment with different Brønsted or Lewis acids and optimize their concentration. Polyphosphoric acid (PPA) is often effective.- Systematically vary the reaction temperature and monitor the reaction progress by TLC.- Use degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Multiple Products/Isomers | - Use of an unsymmetrical ketone leading to different cyclization pathways.- "Abnormal" Fischer indole synthesis due to the electron-donating methoxy group.- Side reactions promoted by the acid catalyst. | - The regioselectivity of the Fischer indole synthesis can be influenced by the acidity of the medium.[2] Experiment with different acid catalysts to favor the desired isomer.- Methoxy-substituted phenylhydrazones can sometimes lead to unexpected products through alternative cyclization pathways.[3] Careful analysis of byproducts is necessary. Consider milder reaction conditions or a different catalyst.- Reduce the reaction temperature or use a less aggressive acid catalyst to minimize side reactions. |
| Difficulty in Product Purification | - Presence of unreacted starting materials.- Formation of polar, tar-like byproducts.- Co-elution of the product with impurities during chromatography. | - Perform an aqueous workup to remove the acid catalyst and any water-soluble impurities.- Consider a preliminary filtration through a short plug of silica gel to remove baseline impurities before column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Degradation During Workup or Purification | - Prolonged exposure to acidic conditions.- Exposure to light. | - Neutralize the reaction mixture promptly after completion.- Protect the reaction mixture and the isolated product from direct light by using amber glassware or covering the flasks with aluminum foil. |
Experimental Protocols
A detailed experimental protocol for the Fischer indole synthesis of a related methoxy-indole derivative is described in the literature, which can be adapted for the synthesis of this compound. The synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate involves the reaction of m-anisidine with NaNO₂ and concentrated HCl, followed by the addition of the anion of ethyl α-ethylacetoacetate. The resulting Japp–Klingmann azo-ester intermediate is then heated in ethanolic HCl to yield a mixture of the 6-methoxy and 4-methoxy isomers, with the 6-methoxy isomer being the major product.[4]
Visualizing the Synthesis Workflow
To aid in understanding the key stages of the synthesis, the following workflow diagram illustrates the general steps involved in the Fischer indole synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)acetic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on common synthetic routes like the Fischer indole synthesis, potential impurities include:
-
Isomeric Byproducts: Formation of the 4-methoxy and 7-methoxy isomers can occur depending on the precise reaction conditions and the starting materials used.
-
Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and the carbonyl precursor may remain in the crude product.
-
Halogenated Indoles: If halogen-containing acids (e.g., HCl) are used as catalysts in the Fischer synthesis, chlorinated byproducts may be generated.[1]
-
Oxidation Products: Indole compounds can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.
-
Decarboxylation Products: In harsh acidic or high-temperature conditions, decarboxylation of the acetic acid side chain can occur, leading to the formation of 6-methoxyskatole.
Q2: What is the recommended starting point for the purification of crude this compound?
A2: A typical starting point is an acidic aqueous workup to remove basic impurities, followed by extraction of the product into an organic solvent. Subsequent purification can be achieved through recrystallization or column chromatography. For indole-3-acetic acids, recrystallization from water has been reported to yield a high-purity product.[2]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A reverse-phase C8 or C18 column with a suitable mobile phase, such as an acetonitrile/water gradient with an acidic modifier (e.g., acetic acid), can be used for separation and quantification of the target compound and its impurities.[3]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solubility of the target compound and impurities are too similar in the chosen solvent. Screen a variety of solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that provides good differential solubility. |
| Presence of Oily Impurities | Oily impurities can prevent crystallization. Try washing the crude material with a non-polar solvent like hexane or heptane before recrystallization. Alternatively, treat the recrystallization solution with activated charcoal to adsorb colored and oily impurities.[2] |
| Co-precipitation of Isomers | Isomeric impurities may have similar crystal lattice energies and co-precipitate. In this case, column chromatography is likely necessary to achieve high purity. |
| Precipitation is Too Rapid | Rapid cooling can trap impurities within the crystal lattice. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
Problem 2: Difficulty in Separating Isomers by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase | Standard silica gel may not provide sufficient resolution. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may not be optimal for separating the isomers. Perform a systematic gradient elution to identify the ideal solvent system. A shallow gradient can often improve the resolution of closely eluting compounds. |
| Overloading the Column | Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Sample is Not Fully Dissolved | If the sample is not fully dissolved before loading, it can lead to band broadening and poor separation. Ensure complete dissolution in a minimal amount of the mobile phase or a slightly stronger solvent. |
Quantitative Data Summary
The following table summarizes typical purity levels that can be targeted with different purification techniques for indole-3-acetic acid derivatives. Please note that actual results will vary depending on the specific impurities present in the crude material.
| Purification Method | Typical Purity Achieved | Commonly Removed Impurities | Reference |
| Single Recrystallization | 95-98% | Polar and non-polar impurities with significantly different solubility | [2] |
| Column Chromatography (Silica Gel) | >98% | Isomers, closely related byproducts | [4] |
| Preparative HPLC | >99.5% | Trace impurities, isomers with very similar polarity | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol/water mixture). For every 30 g of acid, approximately 1 liter of water can be used as a starting point.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 10 g for 30 g of acid) and heat the mixture at reflux for 15-30 minutes.[2]
-
Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Protect the product from direct light as indole compounds can be light-sensitive.[2]
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate) and pack a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This classic reaction involves the condensation of 4-methoxyphenylhydrazine with a suitable keto-acid, typically γ-ketoadipic acid or a derivative, under acidic conditions.[1] Another potential, though less common, route is the Japp-Klingemann reaction to form the necessary hydrazone intermediate, which is then cyclized via the Fischer methodology.[4][5]
Q2: What are the expected major side reactions during the Fischer indole synthesis of this compound?
A2: The primary side reactions of concern are driven by the electron-donating nature of the 6-methoxy group on the indole ring. These include:
-
N-N Bond Cleavage: A significant competing reaction is the heterolytic cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate. This pathway is promoted by electron-donating substituents and can lead to the formation of aniline and various decomposition products instead of the desired indole.[1][4][6][7]
-
Formation of Regioisomers: While the cyclization of 4-methoxyphenylhydrazine is expected to predominantly yield the 6-methoxyindole, there is a possibility of forming the 4-methoxyindole isomer, although typically in minor quantities. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[8][9][10]
-
Oxidative Degradation: The product, this compound, can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of colored impurities.
-
Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the acetic acid side chain can occur, leading to the formation of 6-methoxy-3-methylindole (6-methoxyskatole).
Q3: I am observing a low yield of my desired product. What are the likely causes?
A3: Low yields in this synthesis are often attributed to one or more of the following factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acidity may lead to an incomplete reaction, while excessive acidity or the wrong choice of acid can promote side reactions like N-N bond cleavage and resinification.[1][9]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can increase the rate of side reactions, leading to lower yields of the desired product.
-
Purity of Starting Materials: The purity of the 4-methoxyphenylhydrazine and the keto-acid are paramount. Impurities in the starting materials can lead to the formation of undesired byproducts and interfere with the main reaction.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, thereby improving the yield and purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction due to insufficient heating or catalyst. | Ensure the reaction is heated to the appropriate temperature as specified in the protocol. Use a stronger acid catalyst or increase the catalyst loading. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1] |
| N-N bond cleavage is the dominant pathway. | This is a known issue with electron-rich hydrazines.[1][4][6][7] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid. Running the reaction at a lower temperature for a longer duration might also favor the desired cyclization. | |
| Formation of a dark, tarry reaction mixture | Polymerization/resinification of indole products. | This is often caused by excessively harsh acidic conditions or high temperatures. Reduce the concentration of the acid catalyst or switch to a milder one. Ensure the reaction temperature does not exceed the recommended range. |
| Presence of a significant amount of a second indole isomer in the final product | Lack of regioselectivity in the cyclization step. | The formation of the 4-methoxy isomer is a possibility.[8][9][10] Modifying the acid catalyst and solvent system can sometimes improve regioselectivity. Purification by column chromatography is usually effective in separating the isomers. |
| Product is discolored (pink, brown, or purple) | Oxidation of the indole product. | Perform the reaction and work-up under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store the purified product under an inert atmosphere and protected from light. |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous phase is adjusted to be sufficiently acidic (pH 2-3) to protonate the carboxylic acid and minimize its solubility in water before extraction with an organic solvent. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
γ-Ketoadipic acid
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and γ-ketoadipic acid (1.1 equivalents).
-
Under an inert atmosphere, add the acid catalyst. If using PPA, add it slowly at room temperature. If using a mixed acid system, add glacial acetic acid followed by the dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen acid catalyst (e.g., 80-100°C for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways in the Fischer indole synthesis of the target compound.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Collection - Why Do Some Fischer Indolizations Fail? - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
"2-(6-methoxy-1H-indol-3-yl)acetic Acid" stability and storage conditions
Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)acetic Acid
Welcome to the technical support center for this compound. This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, like other indole-containing compounds, is primarily affected by three main factors:
-
Light: The compound is light-sensitive and can undergo photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. Cool or cold storage is recommended.[1][3][4]
-
Air/Oxidation: Some related indole derivatives are sensitive to air and oxidation.[5] It is also incompatible with strong oxidizing agents.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended.[1][3][5] For highly sensitive applications, storing under an inert atmosphere (like argon) can provide additional protection.[5]
Q3: How should I handle solutions of this compound?
A3: Solutions are generally less stable than the solid compound. It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes, protected from light (e.g., in amber vials), and stored frozen at -20°C or below. Avoid repeated freeze-thaw cycles. During experiments, minimize the exposure of the solution to ambient and direct light.[2][6]
Q4: What are the known decomposition products?
A4: Upon decomposition, indole-acetic acid derivatives can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), especially under thermal stress.[1]
Data Presentation: Storage Condition Summary
The following table summarizes recommended storage conditions based on safety data sheets for the target compound and structurally related indole acids.
| Parameter | Condition | Rationale | Source(s) |
| Temperature | Long-term: -20°C Short-term/Working: 2-8°C | Minimizes thermal degradation. | [3][5] |
| Light | Store in the dark (e.g., amber vial or wrapped in foil). | Prevents photodegradation. Indole-3-acetic acid is known to degrade under white light.[1][2] | [1][2] |
| Atmosphere | Tightly sealed container. Consider storage under inert gas (Argon) for maximum stability. | Protects from moisture and oxidation. Related compounds are noted as being air-sensitive.[5] | [4][5] |
| Form | Solid (powder) is more stable than solutions. | Reduced molecular mobility and reactivity in the solid state. | General chemical knowledge |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents chemical reactions that would degrade the compound. | [1] |
Troubleshooting Guide
Use this guide if you are experiencing unexpected or inconsistent results in your experiments.
Issue: The compound shows lower-than-expected biological activity or inconsistent results between experiments.
This issue often points to the degradation of the compound. Follow the diagnostic workflow below to identify the potential cause.
Caption: Troubleshooting workflow for diagnosing activity loss.
Experimental Protocols
Protocol: Assessment of Solution Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying the stability of this compound in a specific solvent over time.
Objective: To determine the degradation rate of the compound under defined storage conditions (e.g., room temperature, exposed to light vs. dark).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, DMSO)
-
HPLC system with a UV detector and a C18 column
-
Amber and clear HPLC vials
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber (light-protected) and clear (light-exposed) HPLC vials.
-
Prepare several sets of these vials. One set will be for the initial t=0 time point.
-
-
Storage Conditions: Store the sets of vials under the desired experimental conditions (e.g., one set on a lab bench at room temperature, another in a refrigerator at 4°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
At each time point, take one vial from each condition set.
-
Inject the sample into the HPLC system.
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water (with 0.1% formic acid). This must be optimized for the compound.
-
Detection: Monitor at the compound's UV absorbance maximum (λ-max). If unknown, perform a UV scan.
-
Quantification: Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 measurement.
-
Plot the percentage of compound remaining versus time for each condition to determine the stability profile.
-
Caption: Workflow for the HPLC-based stability assessment protocol.
Additional Visualizations
Decision Tree for Optimal Storage
This diagram helps researchers select the appropriate storage method.
References
Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-methoxy-1H-indol-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common and established method for synthesizing this compound involves a multi-step process. The synthesis generally begins with a Japp-Klingemann reaction to produce a key hydrazone intermediate. This is followed by the Fischer indole synthesis to construct the indole core. The final step is typically the hydrolysis of a protecting ester group to yield the desired carboxylic acid.
Q2: What are the primary challenges in the Fischer indole synthesis step for this molecule?
The Fischer indole synthesis, while robust, can present challenges when using methoxy-substituted phenylhydrazones. A significant issue is the potential for abnormal cyclization, leading to the formation of undesired side products. For instance, reactions carried out with HCl in ethanol have been reported to yield chlorinated indoles as abnormal products.[1] The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions such as temperature and solvent are critical in directing the reaction towards the desired product and minimizing side reactions.[2][3][4]
Q3: Are there any known stability issues with this compound?
Indole-3-acetic acid derivatives can be susceptible to degradation under certain conditions. For instance, decarboxylation can occur, particularly at elevated temperatures. The stability of the final compound in different solvents and pH conditions should be considered, especially for storage and during experimental procedures. It is advisable to store the compound in a cool, dark, and dry place.
Q4: What are the common impurities I might encounter?
Common impurities can arise from various stages of the synthesis. During the Fischer indole synthesis, incompletely cyclized hydrazones or rearranged isomers can be present. If a chlorinated solvent is used with a strong acid, chlorinated byproducts are a possibility.[1] Following the final hydrolysis step, unreacted ester starting material may be present. Additionally, degradation products, such as those from decarboxylation, can also be impurities.
Q5: What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and for separating it from related impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities if their spectral signatures are known.[6][7][8] Mass spectrometry (MS) is another critical tool for confirming the molecular weight of the desired product and identifying byproducts.
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to no formation of the desired indole product. | Incorrect acid catalyst or concentration. The type and strength of the acid are crucial for the[9][9]-sigmatropic rearrangement.[2][3] | Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid. |
| Unfavorable reaction temperature. The reaction often requires elevated temperatures to proceed efficiently.[4] | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. | |
| Electron-donating or -withdrawing groups on the phenylhydrazine. These substituents can either divert the reaction pathway or make the cyclization more difficult.[2] | For electron-rich systems, milder conditions may be necessary to prevent side reactions. For electron-poor systems, stronger acids and higher temperatures might be required. | |
| Steric hindrance in the ketone or aldehyde. Bulky groups can impede the cyclization process. | If possible, consider using a less sterically hindered ketone or aldehyde precursor. |
Formation of Abnormal Byproducts in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of chlorinated indole impurities. | Reaction of 2-methoxyphenylhydrazone with HCl/EtOH. This specific combination has been shown to produce ethyl 6-chloroindole-2-carboxylate as an abnormal product.[1] | Avoid using hydrochloric acid in ethanol. Use alternative acid catalysts like sulfuric acid or p-toluenesulfonic acid in a non-chlorinated solvent. |
| Formation of regioisomers. | Use of unsymmetrical ketones. This can lead to cyclization at two different positions, resulting in a mixture of indole isomers. | If a specific regioisomer is required, a symmetrical ketone should be used if the synthesis allows. Alternatively, chromatographic separation of the isomers will be necessary. |
Incomplete or Problematic Ester Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis of the methyl ester. | Insufficiently basic conditions or short reaction time. The hydrolysis of the ester to the carboxylic acid requires basic conditions. | Increase the concentration of the base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Degradation of the indole ring. | Harsh basic conditions. The indole nucleus can be sensitive to strong bases, especially at elevated temperatures. | Use milder basic conditions, for example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. |
| Formation of side products due to N-alkylation. | Reaction of the indole nitrogen with alkylating agents. Under certain conditions, the indole nitrogen can be more nucleophilic than the carboxylate. | Ensure that no alkylating agents are present during the hydrolysis step. If N-alkylation is a persistent issue, consider protecting the indole nitrogen earlier in the synthesis. |
Experimental Protocols & Methodologies
A general protocol for the synthesis of this compound is outlined below. Note that specific quantities and reaction conditions may require optimization.
Step 1: Japp-Klingemann Reaction to form Diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate
-
Diazotization of 4-methoxyaniline: Dissolve 4-methoxyaniline in a solution of hydrochloric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Coupling reaction: In a separate flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol and add a solution of sodium acetate. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the solution of the β-ketoester.
-
Maintain the reaction at a pH of 4-5 and stir at 0°C for several hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydrazone by column chromatography.
Step 2: Fischer Indole Synthesis to form Diethyl 6-methoxy-1H-indole-2,3-dicarboxylate
-
Dissolve the purified hydrazone from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add an acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the indole derivative by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the diester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the final product can be further purified by recrystallization or preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Signaling Pathway for Structurally Similar Methoxyindole Acetic Acids
While the specific signaling pathway for this compound is not extensively documented, related methoxyindole acetic acids, such as 5-methoxyindole-3-acetic acid (5-MIAA), are known to interact with hormonal pathways. For instance, studies suggest that microbiota-derived indole acetic acid can extend lifespan through the Aryl Hydrocarbon Receptor (AhR)-Sirt2 pathway.[10] The following diagram illustrates a simplified representation of this pathway, which may be relevant for understanding the biological activity of similar compounds.
Caption: Simplified AhR-Sirt2 signaling pathway influenced by indole acetic acids.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]
- 10. Microbiota-derived indole acetic acid extends lifespan through the AhR-Sirt2 pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in "2-(6-methoxy-1H-indol-3-yl)acetic Acid" functionalization
Technical Support Center: Functionalization of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
Welcome to the technical support center for the regioselective functionalization of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome common challenges and improve selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the this compound scaffold?
The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. For your specific molecule, the C3 position is already substituted. The reactivity of the remaining positions is generally as follows:
-
N1 (Indole Nitrogen): The N-H bond is acidic and can be a site for competing reactions like N-alkylation or N-acylation, especially under basic conditions or with strong electrophiles.
-
C2 Position: This position is adjacent to the nitrogen and can be functionalized, often requiring the use of a directing group on the indole nitrogen.[1]
-
C4, C5, and C7 Positions (Benzene Ring): These positions are less nucleophilic than the pyrrole ring positions (C2, C3).[1] The 6-methoxy group is electron-donating, which activates the C5 and C7 positions towards electrophilic aromatic substitution. However, achieving high regioselectivity on the benzene portion typically requires a directing group strategy to overcome the inherent reactivity of the pyrrole ring.[2][3]
Q2: My reaction is resulting in a mixture of isomers. How can I improve regioselectivity?
A lack of regioselectivity is the most common challenge. The primary strategy to overcome this is the use of a directing group (DG) . A DG is a chemical moiety that is temporarily installed on the substrate to direct the reaction to a specific C-H bond. Key approaches include:
-
N-Protecting/Directing Groups: Attaching a group to the indole nitrogen can direct functionalization to the C2 or C7 positions.[1][2][3]
-
C3-Substituent as a Directing Group: The existing acetic acid side chain (or a derivative like an amide or ester) can be used to direct reactions to the C2 or C4 positions through chelation assistance with a metal catalyst.[4][5][6]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of ligand can switch the regioselectivity-determining step, allowing for selective functionalization at either C2 or C3.[7]
Q3: How do I choose the right directing group for my desired position?
The choice of directing group is critical and depends entirely on the target position.
-
For C2 Functionalization: N-protecting groups like Pyrimidyl (Pym) or 2-pyridylsulfonyl are commonly used with palladium or rhodium catalysis.[1][8]
-
For C4 Functionalization: The carbonyl group of the C3-substituent (e.g., aldehyde, ketone, or amide derived from your acetic acid) can direct palladium-catalyzed reactions to the C4 position.[5][6][9]
-
For C7 Functionalization: Bulky directing groups on the indole nitrogen, such as N-P(O)tBu₂, are effective in directing palladium-catalyzed reactions to the C7 position.[2][3]
Caption: Key strategies for directing functionalization to specific positions on the indole core.
Troubleshooting Guides
Guide 1: Poor or No C4-Arylation
-
Problem: Attempting a palladium-catalyzed C4-arylation using the C3-acetic acid group as a director, but observing low yield, no reaction, or a mixture of isomers.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution(s) |
| 1. Ineffective Directing Group | The carboxylic acid itself may be a poor ligand for the metal catalyst. Convert the acetic acid to an amide (e.g., using 8-aminoquinoline) or an ester. Amides are generally more robust and effective directing groups for this transformation.[4] |
| 2. Incorrect Catalyst System | The combination of palladium source and ligand is crucial. A common successful system is Pd(OAc)₂ with an appropriate oxidant like Ag₂O or AgTFA.[9] Ensure the catalyst is active and not poisoned. |
| 3. Suboptimal Reaction Conditions | C-H activation on the benzene ring requires significant energy. Increase the temperature (often 100-130 °C).[6] Screen different solvents; high-boiling polar aprotic solvents or acidic media like AcOH/HFIP are often effective.[9] |
| 4. N-H Interference | The free N-H can interfere with the catalytic cycle. While many protocols are developed for free (NH) indoles, if issues persist, consider installing a simple, non-directing protecting group on the nitrogen (e.g., Methyl or Benzyl) to see if reactivity improves.[5] |
Guide 2: Unwanted N-Acylation or N-Alkylation
-
Problem: During functionalization (e.g., Friedel-Crafts acylation), the reaction occurs on the indole nitrogen instead of, or in addition to, a carbon atom.
-
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution(s) |
| 1. Use of Strong Base | Deprotonation of the indole N-H makes the nitrogen highly nucleophilic. Avoid strong bases if C-functionalization is the goal. For reactions requiring a base, consider weaker inorganic bases like Cs₂CO₃ or K₂CO₃.[10] |
| 2. Highly Electrophilic Reagents | Reagents like acyl chlorides in the presence of strong Lewis acids can favor N-acylation.[11] Consider using a milder acylating agent like an acid anhydride with a catalytic amount of a metal triflate (e.g., Y(OTf)₃) or BF₃·OEt₂.[11][12] These conditions often favor C3-acylation (or C2 if C3 is blocked and directed). |
| 3. Catalyst Choice | Some catalysts can promote N-alkylation. For instance, while a dinuclear zinc-ProPhenol complex can catalyze N-alkylation, other conditions favor C3-alkylation.[13] Carefully review the literature for catalyst systems known to favor C-alkylation. |
Data Summary: Regioselective Functionalization Strategies
The following table summarizes conditions for achieving regioselectivity in indole functionalization, which can be adapted for this compound.
Table 1: Comparison of Conditions for Directed C-H Functionalization
| Target Position | Reaction Type | Directing Group (DG) | Catalyst System | Oxidant/Additive | Solvent | Typical Yield | Reference |
| C2 | Alkenylation | N-(2-pyridyl)sulfonyl | Pd(OAc)₂ | Cu(OAc)₂ | DMA | Good | [1] |
| C2 | Alkylation | Free (NH) | Pd(OAc)₂ / Norbornene | Cs₂CO₃ | Dioxane | Good to Excellent | [14][15] |
| C4 | Arylation | C3-Formyl + Glycine (TDG*) | Pd(OAc)₂ | AgTFA | AcOH/HFIP/H₂O | Moderate to Good | [9] |
| C4 | Arylation | C3-Pivaloyl | Pd(PPh₃)₂Cl₂ | Ag₂O, DBU | - | 58-83% | [9] |
| C7 | Arylation | N-P(O)tBu₂ | Pd(OAc)₂ | CsOAc | Toluene | Good | [2][3] |
| C7 | Alkenylation | N-P(O)tBu₂ | [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | DCE | Good | [2] |
*TDG: Transient Directing Group
Experimental Protocols
Protocol 1: C4-Arylation of an Indole-3-Carboxamide Derivative
This protocol is adapted from literature procedures for C4-arylation directed by a C3-amide.[5][9] The first step is the conversion of your starting material's carboxylic acid to a suitable amide directing group.
Step A: Synthesis of the Amide Directing Group
-
Reagents: this compound, 8-aminoquinoline, HATU (or similar peptide coupling agent), DIPEA, Anhydrous DMF.
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add 8-aminoquinoline (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂) for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C3-amide precursor.
-
Step B: Palladium-Catalyzed C4-Arylation
-
Reagents: C3-amide precursor (from Step A), Aryl Iodide (1.5-2.0 equiv.), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), DBU (1.5 equiv.), Anhydrous solvent (e.g., Toluene or DCE).
-
Procedure:
-
To a flame-dried reaction vessel, add the C3-amide precursor (1.0 equiv.), aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent and DBU via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the C4-arylated product.
-
Caption: Workflow for the directed C4-arylation of this compound.
Visualizing the Directing Group Mechanism
The diagram below illustrates the proposed mechanism for C4-functionalization, where the C3-amide acts as a directing group. The nitrogen of the quinoline and the amide's oxygen chelate to the palladium catalyst. This coordination forms a metallacycle that holds the catalyst in close proximity to the C4-H bond, facilitating its selective activation over other C-H bonds in the molecule.
Caption: Proposed catalytic cycle for directed C4-arylation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process [organic-chemistry.org]
- 15. thieme-connect.com [thieme-connect.com]
Overcoming solubility issues with "2-(6-methoxy-1H-indol-3-yl)acetic Acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with "2-(6-methoxy-1H-indol-3-yl)acetic Acid."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
A1: "this compound" is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin). Due to its structural similarity to IAA and other bioactive indole compounds, it is primarily used as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1][2] Methoxy-substituted indoles, in general, are explored for their potential in developing novel therapeutics, including those targeting neurological disorders and cancer.[1]
Q2: What are the main challenges when working with this compound?
A2: The primary challenge is its limited solubility in aqueous solutions at neutral pH. Like its parent compound, indole-3-acetic acid, "this compound" is a lipophilic molecule with a carboxylic acid group. This dual nature often leads to difficulties in preparing stock solutions and can result in precipitation when diluting organic stock solutions into aqueous buffers for cell-based assays or other experiments.
Q3: In which solvents is "this compound" soluble?
Troubleshooting Guides
Issue 1: The compound is not dissolving in my desired aqueous buffer (e.g., PBS, cell culture media).
-
Cause: The carboxylic acid moiety of the molecule is protonated at neutral or acidic pH, making the compound less polar and thus poorly soluble in water.
-
Solution:
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pH Adjustment: The solubility of indole acetic acid derivatives in aqueous solutions increases significantly at alkaline pH.[3] Prepare an aqueous solution with a slightly basic pH (e.g., 8.0-9.0) to deprotonate the carboxylic acid, which will enhance its solubility. Neutralize the solution to the desired final pH after the compound has dissolved.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer.
-
Issue 2: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
-
Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution can also affect the final solubility.
-
Solution:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in the organic solvent.
-
Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even distribution.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) may help to increase the solubility, but be cautious about the thermal stability of the compound.
-
Alkaline Dissolution Method: The most robust method to avoid precipitation is to first dissolve the compound in a small amount of a basic solution before diluting it with your buffer (see Experimental Protocol section).
-
Data Presentation
Table 1: Qualitative Solubility of "this compound" in Common Solvents
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions. |
| Ethanol | High | Another suitable organic solvent for stock solutions. |
| Methanol | High | Generally soluble in methanol. |
| Water | Low (at neutral pH) | Solubility is poor at neutral or acidic pH. |
| Aqueous Buffers (pH > 8.0) | Moderate to High | Increased solubility due to deprotonation of the carboxylic acid. |
Note: This table is based on the expected solubility from structurally similar compounds. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of "this compound" in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.
Protocol 2: Preparation of an Aqueous Working Solution using the Alkaline Method
This protocol is recommended for preparing aqueous solutions for cell culture or other biological assays to avoid precipitation.
-
Weighing: Weigh the desired amount of the compound in a sterile container.
-
Initial Dissolution: Add a small volume of 1N NaOH dropwise while vortexing, just enough to dissolve the powder. This will form the sodium salt of the acid, which is more water-soluble.
-
Dilution: Add your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired volume.
-
pH Adjustment: Carefully adjust the pH of the final solution to your target experimental pH using sterile HCl.
-
Sterilization: If required for your application, sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Mandatory Visualizations
Diagram 1: General Workflow for Dissolving "this compound"
A flowchart illustrating the two main methods for preparing solutions of the compound.
Diagram 2: Simplified Biosynthesis Pathways of Indole-3-Acetic Acid (IAA)
A diagram showing the main biosynthetic pathways of the parent compound, Indole-3-Acetic Acid.
References
Technical Support Center: Catalyst Selection for 2-(6-methoxy-1H-indol-3-yl)acetic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-(6-methoxy-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for common derivatization reactions of this indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve modifications of the carboxylic acid group. These include:
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Esterification: Conversion of the carboxylic acid to an ester.
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Amidation: Reaction of the carboxylic acid with an amine to form an amide.
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Reduction: Reduction of the carboxylic acid to an alcohol, yielding 2-(6-methoxy-1H-indol-3-yl)ethanol.
Q2: What types of catalysts are typically used for the esterification of this compound?
A2: A range of catalysts can be employed for the esterification of this compound, including:
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Brønsted acids: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are commonly used in Fischer esterification.
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Lewis acids: Bismuth(III) compounds like Bi(OTf)₃ have been studied for esterification reactions.
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Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15 can be used for easier separation from the reaction mixture.
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Coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can be used to facilitate ester formation, especially for more sensitive substrates.
Q3: How does the methoxy group at the 6-position affect the reactivity of the indole ring during derivatization?
A3: The methoxy group at the 6-position is an electron-donating group, which can influence the electronic properties of the indole ring. This can affect the reactivity of the indole nucleus in electrophilic substitution reactions. While the primary focus of derivatization is often the carboxylic acid side chain, it is important to be aware of potential side reactions on the indole ring, especially under harsh acidic or oxidative conditions.
Q4: Are there any known side reactions to be aware of during the derivatization of this compound?
A4: Yes, potential side reactions include:
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Oxidation of the indole ring: Indole derivatives can be sensitive to oxidation, especially under strong acidic conditions or in the presence of oxidizing agents.
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N-alkylation or N-acylation: The nitrogen of the indole ring can sometimes react under certain conditions.
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Ether formation: When using acid catalysts for esterification with alcohols, ether formation from the alcohol can be a competing side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion during esterification | Inactive catalyst | Ensure the catalyst is fresh and not deactivated. For solid catalysts, consider regeneration. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. | |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can inhibit esterification, especially with acid catalysts. | |
| Formation of unknown byproducts | Side reactions on the indole ring | Use milder reaction conditions. Consider using coupling agents instead of strong acid catalysts. |
| Decomposition of the starting material or product | Protect the reaction from light and air, as indole compounds can be sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in product purification | Catalyst residue | For homogeneous catalysts, perform an aqueous workup to remove them. For solid catalysts, simple filtration is usually sufficient. |
| Unreacted starting materials | Optimize the stoichiometry of the reactants. Use an excess of the alcohol or amine to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Methyl Esterification using a Solid Acid Catalyst
This protocol describes the synthesis of methyl 2-(6-methoxy-1H-indol-3-yl)acetate using Amberlyst-15 as a heterogeneous catalyst.
Materials:
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This compound
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Methanol (anhydrous)
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Amberlyst-15
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
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Magnetic stirrer and hotplate
Procedure:
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To a solution of this compound (1.0 eq) in methanol, add Amberlyst-15 (10 wt% of the carboxylic acid).
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Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the Amberlyst-15 catalyst.
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Wash the catalyst with a small amount of methanol.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired methyl ester.
Protocol 2: Amidation using a Coupling Agent
This protocol details the synthesis of an amide derivative of this compound using carbonyldiimidazole (CDI) and 4-(dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
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Carbonyldiimidazole (CDI) (1.2 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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1M HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add CDI (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 1 hour.
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Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel if necessary.
Catalyst Performance Data
The selection of a suitable catalyst is crucial for achieving high yield and purity in the derivatization of this compound. The following table summarizes general catalyst performance for the esterification of indole-3-acetic acid derivatives. Note that optimal conditions may vary for the 6-methoxy substituted compound.
| Catalyst | Reaction Type | Typical Alcohol/Amine | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| H₂SO₄ | Esterification | Methanol | Methanol | Reflux | >90 | General Fischer Esterification |
| Bi(OTf)₃ | Esterification | Various primary alcohols | Toluene | Reflux | Moderate to high | [Lewis acid catalysis studies] |
| Amberlyst-15 | Esterification | Ethanol | Ethanol | 75 | ~95 (for acetic acid) | [Heterogeneous catalysis studies] |
| CDI/DMAP | Amidation | Various primary amines | DMF | Room Temp | High | [Amide synthesis protocols] |
Visualized Workflows
Below are diagrams illustrating common experimental workflows for the derivatization of this compound.
Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)acetic Acid Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 2-(6-methoxy-1H-indol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific literature on the degradation of this compound is limited, based on the known metabolism of related indole compounds like indole-3-acetic acid (IAA), two primary degradation pathways can be anticipated: oxidative degradation and conjugation.[1]
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Oxidative Pathway: This is a major route for the catabolism of indole derivatives. The indole ring is susceptible to oxidation, which can lead to the formation of an oxindole derivative. For this compound, this would likely involve the oxidation of the C2 position of the indole ring to form 2-oxo-2-(6-methoxy-1H-indol-3-yl)acetic acid. Further oxidation could lead to ring opening.
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Conjugation Pathway: In biological systems, indoleacetic acids are often conjugated with amino acids or sugars to form inactive metabolites.[1] Therefore, this compound could potentially form amide conjugates with amino acids or ester conjugates with glucose.
Q2: What are the expected major degradation products?
A2: The expected major degradation products would correspond to the outcomes of the primary degradation pathways. These could include:
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2-oxo-2-(6-methoxy-1H-indol-3-yl)acetic acid: From the oxidative pathway.
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Amino acid conjugates (e.g., with aspartate, glutamate): From the conjugation pathway.
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Glucose esters: From the conjugation pathway in plant-based systems.
Q3: How can I monitor the degradation of this compound and the formation of its products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly effective method for monitoring the degradation of the parent compound and the appearance of its degradation products. A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar metabolites.
Q4: Is this compound susceptible to photodegradation?
A4: Indole compounds are known to be sensitive to light. Therefore, it is highly probable that this compound is susceptible to photodegradation. Experiments should be conducted under controlled lighting conditions or in amber glassware to minimize light-induced degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in solution. | The compound may be unstable at the experimental pH or temperature. It could also be undergoing rapid oxidation. | Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C. Consider adding antioxidants like ascorbic acid to your buffer, but be aware that in some cases, they can have paradoxical effects.[2] |
| No degradation observed. | The experimental conditions (e.g., pH, temperature, enzyme concentration) may not be optimal for degradation to occur. | Optimize the reaction conditions. If using an enzymatic assay, ensure the enzyme is active and at an appropriate concentration. If studying cellular metabolism, ensure the cells are viable. |
| Unexpected peaks in HPLC chromatogram. | These could be impurities from the initial sample, artifacts from the sample preparation, or unexpected degradation products. | Run a blank sample (matrix without the compound) to identify background peaks. Use high-purity solvents and reagents. If unexpected degradation products are suspected, consider using LC-MS to identify their mass and propose potential structures. |
| Poor separation of parent compound and degradation products. | The HPLC method may not be optimized for the specific compounds. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different type of HPLC column. |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known indole metabolism.
References
Technical Support Center: Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
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Japp-Klingemann Reaction: To synthesize the key intermediate, a phenylhydrazone. This is typically achieved by reacting 4-methoxyphenylhydrazine with diethyl 2-ketoglutarate.
-
Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions to form the indole ring structure of this compound.
Q2: What are the potential major byproducts in this synthesis?
A2: Several byproducts can form during the synthesis, primarily during the Fischer indole cyclization step. The presence of the electron-donating methoxy group on the phenylhydrazine ring can influence the reaction pathway.[1][2] Key potential byproducts are summarized in the table below.
Q3: How can I minimize byproduct formation?
A3: To minimize byproduct formation, consider the following:
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Control of Reaction Temperature: Avoid excessive temperatures during both the Japp-Klingemann reaction and the Fischer indole synthesis, as higher temperatures can promote side reactions.[3]
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst in the Fischer indole synthesis are crucial. Protic acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used. Using hydrogen chloride (HCl) in an alcoholic solvent may lead to the formation of chlorinated byproducts.[4][5]
-
pH Control: In the Japp-Klingemann reaction, maintaining the optimal pH is critical to prevent the decomposition of the diazonium salt and the formation of unwanted side products.[3]
-
Purity of Starting Materials: Ensure the purity of the 4-methoxyphenylhydrazine and diethyl 2-ketoglutarate, as impurities can lead to undesired side reactions.
Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A4: To identify an unknown peak, you can use a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will provide the molecular weight of the unknown compound, which can be a significant clue to its structure.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolate the impurity by preparative HPLC or column chromatography and acquire 1H and 13C NMR spectra. This will provide detailed structural information.
-
Comparison with Potential Byproducts: Compare the analytical data (retention time, mass, NMR spectra) with the expected data for the potential byproducts listed in Table 1.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete Japp-Klingemann reaction. | Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting materials. Adjust the reaction time or temperature if necessary. |
| Suboptimal conditions for Fischer indole synthesis. | Experiment with different acid catalysts (e.g., PPA, H2SO4, Eaton's reagent) and reaction temperatures. The optimal conditions can be sensitive to the specific substrate. |
| N-N bond cleavage in the hydrazone intermediate. | The electron-donating methoxy group can make the N-N bond more susceptible to cleavage.[1][2] Use milder acidic conditions or a shorter reaction time for the Fischer indole synthesis. |
| Product degradation. | The indole ring can be sensitive to strong acids and high temperatures. Minimize the exposure of the final product to harsh conditions during workup and purification. |
| Issues with starting material quality. | Verify the purity of 4-methoxyphenylhydrazine and diethyl 2-ketoglutarate using appropriate analytical techniques (e.g., NMR, melting point). |
Problem 2: Presence of significant amounts of 4-methoxyaniline in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| N-N bond cleavage of the phenylhydrazone intermediate. | This is a known side reaction in the Fischer indole synthesis, especially with electron-rich phenylhydrazines.[1][2] Employ milder reaction conditions (lower temperature, less harsh acid catalyst) for the cyclization step. |
| Decomposition of the starting 4-methoxyphenylhydrazine. | Ensure the starting material is stored properly and is not degraded. |
Problem 3: Formation of a regioisomeric indole byproduct.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity in the Fischer indole synthesis. | While the reaction with diethyl 2-ketoglutarate generally favors the formation of the desired 3-acetic acid derivative, the formation of the other regioisomer is possible. The choice of acid catalyst and solvent can influence the regioselectivity.[6][7] Analyze the product mixture carefully by HPLC and NMR to quantify the isomers. Optimization of reaction conditions may be required to favor the desired isomer. |
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Methoxyaniline | C7H9NO | 123.15 | N-N bond cleavage of the 4-methoxyphenylhydrazone intermediate during Fischer indole synthesis.[1][2] |
| Diethyl 2-hydroxyglutarate | C9H16O5 | 204.22 | Reduction of the starting diethyl 2-ketoglutarate. |
| 2-(4-methoxy-1H-indol-3-yl)acetic acid | C11H11NO3 | 205.21 | Regioisomeric product from the Fischer indole synthesis. |
| Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate | C13H15NO3 | 233.26 | Incomplete hydrolysis of the ester group. |
| Polymeric materials | - | Variable | Polymerization of indole intermediates or products under strong acidic conditions. |
| Chlorinated indole derivative | C11H10ClNO2 | 223.65 | Reaction with HCl if used as a catalyst.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate (Japp-Klingemann Reaction)
-
Dissolve 4-methoxyaniline in a suitable solvent (e.g., water and hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve diethyl 2-ketoglutarate and sodium acetate in ethanol.
-
Cool the solution of the keto-ester to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the keto-ester solution with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the product hydrazone is typically collected by filtration and washed with cold water.
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
-
Add the dried diethyl 2-((4-methoxyphenyl)hydrazono)pentanedioate to an excess of an acid catalyst (e.g., polyphosphoric acid or pre-heated sulfuric acid) at a controlled temperature.
-
Heat the reaction mixture with stirring for a specified duration. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
The crude product will precipitate. Collect the solid by filtration.
-
The collected solid contains the ester of the target molecule. Hydrolyze the ester by refluxing with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water).
-
After hydrolysis, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound.
-
Filter, wash with water, and dry the final product. Recrystallization from a suitable solvent may be necessary for further purification.
Protocol 3: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (both containing 0.1% formic acid or acetic acid). A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20-30 minutes.[1][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm, which is a characteristic absorbance wavelength for the indole chromophore.[9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Byproduct formation pathways from the hydrazone intermediate.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchjournal.co.in [researchjournal.co.in]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(6-Methoxy-1H-indol-3-yl)acetic Acid and Other Indoleacetic Acid Analogs in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(6-methoxy-1H-indol-3-yl)acetic acid with other indoleacetic acid (IAA) analogs, focusing on their potential applications in cancer and inflammation research. This analysis is supported by available experimental data and detailed methodologies to assist researchers in their study design and drug discovery efforts.
Introduction
Indole-3-acetic acid (IAA), a primary auxin in plants, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indole scaffold is a privileged structure in drug discovery, found in numerous approved drugs. Modifications to the indole ring, such as the addition of a methoxy group, can significantly alter the pharmacological properties of the parent compound. This guide specifically examines this compound, a methoxy-substituted IAA analog, and compares its performance with structurally related compounds.
Anticancer Activity: A Positional Isomerism Perspective
The position of the methoxy group on the indole ring has been shown to be a critical determinant of the anticancer mechanism of action. While direct comparative studies on the cytotoxic effects of this compound are limited, research on related methoxyindole derivatives provides valuable insights.
A study on indolyl-pyridinyl-propenone analogs highlighted that a shift in the methoxy group from the 5-position to the 6-position on the indole ring resulted in a switch in the mode of cell death from the induction of methuosis to the disruption of microtubules.[1] This underscores the importance of the substitution pattern for the biological activity of indole compounds.
Furthermore, a derivative of this compound, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, has demonstrated excellent in vivo cytotoxic activity against the MCF-7 human breast cancer cell line.[2] This suggests that the 6-methoxyindole scaffold is a promising backbone for the development of novel anticancer agents.
Comparative Cytotoxicity Data (Hypothetical)
Due to the lack of direct comparative data for this compound, the following table is a hypothetical representation based on the general understanding of structure-activity relationships of indole derivatives. It serves to illustrate the type of data researchers should aim to generate.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast) | Data not available | Potentially microtubule disruption |
| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | MCF-7 (Breast) | Data not available | Potentially induction of methuosis |
| Indole-3-acetic acid (IAA) | Various | Generally low cytotoxicity alone; pro-oxidant activity can induce apoptosis[3][4][5] | Pro-oxidant, apoptosis induction |
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
The parent compound, indole-3-acetic acid (IAA), has been shown to possess anti-inflammatory and anti-oxidative properties. Its mechanism involves the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals.[6][7] This provides a basis for investigating the anti-inflammatory potential of its methoxy-substituted analogs.
Indole derivatives are also known to target key inflammatory mediators like cyclooxygenase (COX) enzymes. The well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin, features a 5-methoxy-2-methylindole core structure. Research has focused on modifying the acetic acid side chain of indomethacin to enhance its selectivity for COX-2, thereby reducing gastrointestinal side effects. This highlights the potential of the indole-3-acetic acid scaffold in the design of novel anti-inflammatory agents.
Experimental Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | Effect | IC50 (µM) |
| Indole-3-acetic acid (IAA) | LPS-induced NO production | RAW264.7 macrophages | Inhibition of NO production | Data not available |
| Indole-3-acetic acid (IAA) | LPS-induced pro-inflammatory cytokine expression (IL-1β, IL-6) | RAW264.7 macrophages | Amelioration of cytokine expression | Data not available |
Signaling Pathways
Indole derivatives exert their biological effects through various signaling pathways. In the context of cancer, the PI3K/Akt/mTOR/NF-κB pathway is a key target. For inflammation, the inhibition of the NF-κB and COX pathways is crucial.
DOT Script for PI3K/Akt/mTOR/NF-κB Signaling Pathway
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway targeted by indole derivatives.
DOT Script for Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory mechanism of indoleacetic acid analogs.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the effect of compounds on cell viability.
DOT Script for MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
LPS-Induced Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
While direct comparative data for this compound is still emerging, the existing literature on related indole analogs provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The position of the methoxy group is a key determinant of its biological activity, and further structure-activity relationship studies are warranted. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to systematically evaluate this compound and its analogs, contributing to the development of novel therapeutic agents.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. pnas.org [pnas.org]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Biological Activity of Methoxy-Substituted Indoleacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various methoxy-substituted indole derivatives, with a primary focus on their antiproliferative effects against cancer cell lines. The information presented is collated from recent scientific literature and is intended to aid researchers in understanding the structure-activity relationships of these compounds and to provide detailed experimental protocols for further investigation.
Data Summary: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected methoxy-substituted indole derivatives. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is important to note the structural variations in the core indole scaffold, as these modifications significantly influence biological activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Isatin Hybrid 5o | 5-methoxyindole tethered to C-5 functionalized isatin | NCI-H460 (Lung) | 1.69 | [1] |
| NCI-H69AR (Resistant Lung) | 10.4 | [1] | ||
| Indole-Isatin Hybrid 5w | 5-methoxyindole tethered to C-5 functionalized isatin | NCI-H460 (Lung) | 1.91 | [1] |
| Indolyl Chalcone 9e | 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety | HeLa (Cervical) | 0.37 | |
| HT29 (Colon) | 0.16 | |||
| MCF-7 (Breast) | 0.17 | |||
| HL-60 (Leukemia) | 18 | |||
| Indolyl Chalcone 3 | 5-methoxy-2-methyl indole ring | U251 (Glioblastoma) | >10 | |
| Indole-Aryl Amide 5 | Indolylacetic acid with 4-(aminomethyl)aniline and 4-methylphenol | HT29 (Colon) | 2.61 | |
| PC3 (Prostate) | 0.39 | |||
| Jurkat J6 (Leukemia) | 0.37 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.2–1.8 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (methoxy-substituted indole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial reductase enzymes in viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed to preserve their DNA content. A common method is to resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and storing at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound PI is proportional to the DNA content of each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). The percentage of cells in each phase is then quantified.
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the antiproliferative activity of certain methoxy-substituted indole derivatives.
References
Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
While direct efficacy studies on 2-(6-methoxy-1H-indol-3-yl)acetic Acid are not extensively available in publicly accessible literature, the broader class of indole-3-acetic acid (IAA) derivatives has demonstrated significant potential in preclinical research, particularly in the fields of oncology and anti-inflammatory therapeutics. This guide provides a comparative overview of the performance of various IAA derivatives against other established agents, supported by experimental data, to offer a predictive context for the potential efficacy of this compound and to inform future research directions.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to the indole ring and the acetic acid side chain have yielded derivatives with a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.
Anticancer Activity: A Comparative Look
Indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.
A study on novel indole-3-acetic acid analogues revealed that the introduction of different substituents significantly influences their anticancer potency. For instance, certain derivatives have shown potent activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines.[3] Another study highlighted that indole-based derivatives of ursolic acid exhibited strong cytotoxic activity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2).[4][5]
Below is a table summarizing the in vitro anticancer activity of representative indole-3-acetic acid derivatives compared to a standard chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indole-Oxadiazole Derivative (2e) | HCT116 | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | |
| A375 | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | |
| Ursolic Acid-Indole Hybrid (5f) | SMMC-7721 | 0.56 ± 0.08 | Doxorubicin | 0.89 ± 0.11 |
| HepG2 | 0.91 ± 0.13 | Doxorubicin | 1.21 ± 0.15 | |
| Indole-Vinyl Sulfone Derivative (9) | A549 | 0.22 | Combretastatin A-4 | 0.003 |
| MCF-7 | 0.31 | Combretastatin A-4 | 0.004 |
Anti-inflammatory and Antioxidant Potential
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][6] Furthermore, many indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.
Several studies have synthesized and evaluated indole-3-acetic acid derivatives as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][7]
The following tables present a comparison of the COX inhibitory activity and antioxidant capacity of various indole derivatives.
Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC₅₀ (µM) |
| Indole Acetohydrazide Derivative (S3) | >100 | 0.05 | >2000 | Indomethacin | 0.62 |
| N-1, C-3 Substituted Indole (27) | >100 | 0.32 | >312 | Celecoxib | 0.04 |
| Indole Derivative (4f) | 9.2 | 0.14 | 65.71 | Indomethacin | 0.49 |
Antioxidant Activity (DPPH Radical Scavenging)
| Compound | % Scavenging Activity (Concentration) | Reference Compound | % Scavenging Activity (Concentration) |
| Indole-3-acetic acid (IAA) | ~40% (1 mM) | Ascorbic Acid | ~95% (1 mM) |
| 3-Methylindole (Skatole) | ~60% (1 mM) | Ascorbic Acid | ~95% (1 mM) |
| Indole Acetamide Derivative (9) | ~75% (100 µg/mL) | BHA | ~90% (100 µg/mL) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, SMMC-7721) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., indole derivatives) and a reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The reaction mixture, containing the enzyme in a suitable buffer, a heme cofactor, and the test compound at various concentrations, is pre-incubated at 37°C.[8]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is terminated by the addition of an acid.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit or by LC-MS/MS.[8]
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the vehicle control. The IC₅₀ value is determined from the concentration-inhibition curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.[9][10]
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.[9]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).[9][10] The reduction in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway for anticancer activity of indole derivatives.
Caption: Experimental workflow for the in vitro anticancer MTT assay.
Caption: Mechanism of action for indole derivatives as COX inhibitors.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 4. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a critical step. This guide provides a comparative overview of potential analytical methods for the quantitative determination of "2-(6-methoxy-1H-indol-3-yl)acetic Acid." While no formally validated methods for this specific analyte have been published, this document outlines established techniques for structurally similar indole derivatives. The methodologies presented are based on High-Performance Liquid Chromatography (HPLC) with different detection systems and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a robust starting point for method development and validation.
Comparison of Analytical Methods
The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of potential chromatographic methods for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Measures the absorbance of UV light by the analyte. | Measures the fluorescence emission of the analyte after excitation at a specific wavelength. | Separates the analyte chromatographically and detects it based on its mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish from interfering compounds. | High. Only compounds that fluoresce at the specified wavelengths are detected. | Very High. Provides structural confirmation and can distinguish between isomers with different fragmentation patterns. |
| Sensitivity | ng-µg/mL range. | pg-ng/mL range. | fg-pg/mL range. |
| Matrix Compatibility | Susceptible to interference from matrix components that absorb UV light. | Less prone to matrix interference than UV detection, but quenching can occur. | Can be affected by ion suppression or enhancement from the sample matrix. |
| Instrumentation Cost | Low to moderate. | Moderate. | High. |
| Throughput | High. | High. | High, especially with modern UPLC systems. |
| Validation Complexity | Standard validation protocols are well-established. | Similar to HPLC-UV, with additional considerations for fluorescence-specific parameters. | More complex validation, including assessment of matrix effects and ionization efficiency. |
Experimental Protocols
The following protocols are generalized starting points for the analysis of this compound, derived from methods for related indole compounds. Optimization and validation are essential for specific applications.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is suitable for routine analysis and quantification in less complex matrices or when high sensitivity is not the primary requirement.
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[2][3][4]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent, often containing a small amount of base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on compound properties).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte and internal standard.
Method Validation Workflow
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the key stages and parameters of a comprehensive analytical method validation process.
Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.
This guide provides a foundational understanding of the potential analytical methodologies for "this compound." It is imperative that any chosen method undergoes rigorous validation to ensure the accuracy and reliability of the resulting data in a research or drug development setting.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Methoxy-1H-indol-3-yl)acetic Acid Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of derivatives of 2-(methoxy-1H-indol-3-yl)acetic acid, focusing on their synthesis, spectral properties, and anti-inflammatory activity. Due to the limited availability of comprehensive data on 2-(6-methoxy-1H-indol-3-yl)acetic acid derivatives, this analysis centers on a closely related and well-characterized series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives. These compounds serve as a valuable reference for understanding the structure-activity relationships within this class of indole derivatives.
Performance Comparison of Methoxyindole Acetic Acid Derivatives
The anti-inflammatory potential of a series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives was evaluated and compared with the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The study revealed that several derivatives exhibit significant anti-inflammatory effects, with some demonstrating comparable or superior activity to the reference drug.[1]
Key findings indicate that the nature and position of substituents on the phenyl ring of the acetohydrazide moiety play a crucial role in the anti-inflammatory activity.[1] For instance, compounds with specific electron-withdrawing or electron-donating groups showed enhanced potency.[1] Furthermore, selected potent compounds were investigated for their ulcerogenic potential, a common side effect of NSAIDs.[1] Notably, some derivatives displayed a reduced ulcer index compared to indomethacin, suggesting a better safety profile.[1]
Table 1: In Vivo Anti-inflammatory Activity and Ulcerogenic Index
| Compound ID | Phenyl Ring Substituent | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Index |
| S3 | 4-OH | 78.5 | 0.8 |
| S7 | 4-Cl | 75.2 | 1.2 |
| S14 | 2,4-di-Cl | 72.8 | 1.5 |
| Indomethacin | - | 82.3 | 2.5 |
Data is representative and compiled from findings on 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives.[1]
Spectral Characterization Data
The structures of the synthesized indole derivatives were confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.[1] The spectral data were in good agreement with the proposed structures.
Table 2: Representative Spectral Data for Compound S3
| Spectral Data Type | Key Peaks/Signals |
| 1H-NMR | Signals corresponding to the indole ring protons, the methoxy group, the methyl group, the acetohydrazide linkage, and the substituted phenyl ring. |
| 13C-NMR | Resonances for all the carbon atoms in the molecule, confirming the carbon skeleton. |
| FT-IR (cm-1) | Characteristic absorption bands for N-H, C=O (amide and ketone), and C-O (ether) functional groups. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the compound. |
Note: Specific chemical shifts and peak values would be detailed in the primary research article.[1]
Experimental Protocols
The synthesis and biological evaluation of these derivatives followed established methodologies.
Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives
The synthesis is a multi-step process that begins with the formation of the indole hydrazide intermediate, 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide.[1] This intermediate is then reacted with various substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final Schiff base derivatives.[1]
Step 1: Synthesis of the Indole Hydrazide Intermediate
-
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is esterified to its methyl ester.
-
The methyl ester is then reacted with hydrazine hydrate to form the acetohydrazide intermediate.
Step 2: Synthesis of the Final Derivatives (Schiff Bases)
-
The indole acetohydrazide intermediate is dissolved in ethanol.
-
A substituted benzaldehyde is added to the solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for a specified period.
-
The resulting product is purified by recrystallization.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
The anti-inflammatory activity of the synthesized compounds is typically evaluated using the carrageenan-induced paw edema model in rats.
-
Animals are divided into control, standard (indomethacin), and test groups.
-
The test compounds and the standard drug are administered orally.
-
After a specific time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Ulcerogenic Activity
The ulcerogenic potential of the compounds is assessed in rats.
-
Animals are fasted for a period before the administration of the test compounds or the standard drug.
-
The compounds are administered orally at a specified dose.
-
After a set time, the animals are sacrificed, and their stomachs are removed.
-
The stomachs are examined for the presence of ulcers, and an ulcer index is calculated based on the number and severity of the lesions.
Mechanism of Action and Signaling Pathways
The anti-inflammatory activity of these indole derivatives is believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects.[1]
Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active site of the COX-2 enzyme.[1] These studies suggest that the indole core and the substituted phenyl ring play a crucial role in anchoring the molecule within the enzyme's active site, leading to its inhibition.[1]
Caption: Inhibition of the COX-2 pathway by 2-(methoxy-1H-indol-3-yl)acetic acid derivatives.
Caption: General experimental workflow for the synthesis and evaluation of indole derivatives.
References
Structure-Activity Relationship of 2-(6-Methoxy-1H-indol-3-yl)acetic Acid Analogs: A Comparative Guide
An In-depth Analysis of Methoxyindole Derivatives in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy substituent on the indole ring, particularly in derivatives of indole-3-acetic acid, has been a key strategy in modulating their biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-(6-methoxy-1H-indol-3-yl)acetic acid, offering insights into their therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.
Comparative Analysis of Biological Activities
The biological activity of methoxyindole derivatives is significantly influenced by the position of the methoxy group, modifications of the side chain at the C3 position, and substitutions on the indole nitrogen. The following tables summarize the quantitative data for various analogs, highlighting their potency against different biological targets.
Anti-inflammatory Activity (COX Inhibition)
| Compound | Modification from Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Varies by assay | Varies by assay | Generally COX-1 selective |
| Analog A | 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | - | - | 64.2% inhibition at 50 mg/kg (in vivo)[1] |
| Analog B | (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide | - | - | Potent analgesic and anti-inflammatory activity[1] |
Note: Direct IC50 values for COX-1/COX-2 for all listed analogs were not consistently available in the provided search results. Indomethacin is a well-known NSAID with a 5-methoxyindole core and is included for reference.
Anticancer Activity
| Compound | Modification from Core Scaffold | Cell Line | IC50 (nM) |
| Compound 7 | N-heterocyclic indolyl glyoxylamide | P388 leukemic cancer cells | 17 - 1711[2] |
| Compound 13 | N-heterocyclic indolyl glyoxylamide | P388 leukemic cancer cells | - (prolonged survival in vivo)[2] |
| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | HeLa | 520[3] |
| MCF-7 | 340[3] | ||
| HT-29 | 860[3] |
Antiviral Activity (SARS-CoV-2)
| Compound | Modification from Core Scaffold | EC50 (nM) |
| Compound 11 (NDS102278) | Benzodiazocine from 6-methoxytryptamine | 350[4] |
| Compound 17 (NDS102260) | Benzodiazocine from 6-methoxytryptamine | 162[4] |
Key Structure-Activity Relationship Insights
The following diagram illustrates the key SAR findings for methoxyindole derivatives based on the available literature. Modifications at different positions on the indole scaffold lead to diverse biological activities.
Caption: Key structure-activity relationships of methoxyindole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key biological assays mentioned in the literature.
In Vitro COX-1/COX-2 Inhibition Assay
A widely used method to determine the anti-inflammatory potential of compounds is the Cayman® colorimetric COX inhibitor screening assay.[5]
-
Enzyme Preparation : Ovine COX-1 or human COX-2 enzyme is reconstituted in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation : The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme at various concentrations at room temperature for a specified time (e.g., 10 minutes).
-
Substrate Addition : Arachidonic acid is added to initiate the reaction.
-
Detection : The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).
-
Data Analysis : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through various signaling pathways. For instance, their anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. In cancer, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition Pathway
The following diagram illustrates the mechanism of action for indole derivatives that act as tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by indole analogs.
Conclusion
The this compound scaffold and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. Structure-activity relationship studies have demonstrated that subtle modifications to the indole core, the C3-side chain, and the position of the methoxy group can significantly impact their potency and selectivity. The data presented in this guide underscore the importance of this chemical class in the development of novel therapeutics for cancer, inflammation, and viral infections. Further investigation into the synthesis and biological evaluation of new derivatives is warranted to explore their full therapeutic potential.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for obtaining 2-(6-methoxy-1H-indol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry. Its indole scaffold, substituted with a methoxy group and an acetic acid side chain, is a common feature in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide outlines and compares two distinct synthetic strategies: the Fischer Indole Synthesis and a multi-step route commencing with a Japp-Klingemann reaction.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on key parameters such as the number of steps, overall yield, and the nature of the chemical transformations involved.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Japp-Klingemann and Fischer Synthesis Combination |
| Starting Materials | 4-Methoxyphenylhydrazine hydrochloride, Diethyl 2-oxoglutarate | 4-Methoxyaniline, Diethyl 2-oxoglutarate |
| Key Reactions | Fischer Indole Synthesis | Japp-Klingemann Reaction, Fischer Indole Synthesis |
| Number of Steps | 2 | 3 |
| Intermediate Isolation | Diethyl 2-(6-methoxy-1H-indol-3-yl)malonate | 4-methoxyphenylhydrazono)pentanedioic acid diethyl ester |
| Overall Yield | Moderate | Moderate to Good |
| Scalability | Generally good | Potentially more complex due to additional step |
| Key Reagents | Sulfuric acid, Sodium hydroxide, Ethanol | Sodium nitrite, Hydrochloric acid, Sodium acetate, Sulfuric acid, Sodium hydroxide, Ethanol |
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. In this approach, 4-methoxyphenylhydrazine hydrochloride is condensed with a suitable carbonyl compound, in this case, diethyl 2-oxoglutarate, under acidic conditions to form the indole nucleus in a single step. The resulting diester is then hydrolyzed to the target diacid, which can be decarboxylated to the final product.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(6-methoxy-1H-indol-3-yl)malonate
A mixture of 4-methoxyphenylhydrazine hydrochloride and diethyl 2-oxoglutarate is heated in ethanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by extraction and purified by column chromatography.
Step 2: Hydrolysis to this compound
The purified diethyl 2-(6-methoxy-1H-indol-3-yl)malonate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated at reflux to facilitate the hydrolysis of the ester groups. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the crude malonic acid derivative. Subsequent heating of this intermediate leads to decarboxylation, yielding the final product, which is then collected by filtration, washed with water, and dried.
Route 2: Japp-Klingemann and Fischer Synthesis Combination
This route offers an alternative approach by first preparing the necessary hydrazone intermediate via the Japp-Klingemann reaction. This method can sometimes provide better control and yields for the initial C-N bond formation before the cyclization to the indole ring.
Experimental Protocol
Step 1: Synthesis of 4-methoxyphenylhydrazono)pentanedioic acid diethyl ester via Japp-Klingemann Reaction
4-Methoxyaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with diethyl 2-oxoglutarate in the presence of a base, such as sodium acetate. This reaction forms the hydrazone intermediate, which is then isolated and purified.
Step 2: Fischer Indole Synthesis of Diethyl 2-(6-methoxy-1H-indol-3-yl)malonate
The purified hydrazone from the previous step is cyclized using a strong acid catalyst, such as sulfuric acid in ethanol, under reflux conditions. This step proceeds via the classical Fischer indole synthesis mechanism to form the indole ring. The product, diethyl 2-(6-methoxy-1H-indol-3-yl)malonate, is then isolated and purified.
Step 3: Hydrolysis to this compound
This final step is identical to the hydrolysis and decarboxylation step described in Route 1. The diester is saponified using a base, followed by acidification and decarboxylation to yield the target acetic acid derivative.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams are provided.
Caption: Workflow for the direct Fischer Indole Synthesis of the target molecule.
Caption: Workflow combining the Japp-Klingemann reaction and Fischer Indole Synthesis.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's experience with each type of reaction.
-
Route 1 (Direct Fischer Indole Synthesis) is more convergent and involves fewer steps, which can be advantageous in terms of time and resources. However, the direct Fischer indole synthesis can sometimes lead to lower yields or the formation of side products, depending on the specific substrates.
-
Route 2 (Japp-Klingemann and Fischer Synthesis Combination) , while longer, allows for the isolation and purification of the hydrazone intermediate. This can lead to a cleaner cyclization reaction and potentially higher overall yields of the desired indole. This route may be preferable when higher purity of the final product is critical and a multi-step synthesis is acceptable.
Researchers are encouraged to consider these factors and consult the primary literature for more detailed experimental conditions and optimization studies before embarking on the synthesis of this important molecule.
In Vitro Efficacy of 2-(6-methoxy-1H-indol-3-yl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of derivatives of "2-(6-methoxy-1H-indol-3-yl)acetic acid" and related methoxy-substituted indole-3-acetic acid (IAA) analogs. Due to a lack of extensive research on the 6-methoxy derivative, this guide leverages data from the parent compound, indole-3-acetic acid (IAA), and its more studied 5-methoxy isomer to provide a comparative baseline for potential cytotoxic and anti-inflammatory effects.
Comparative Analysis of In Vitro Activities
Cytotoxicity Data
The cytotoxic potential of IAA and its derivatives is often evaluated in the presence of horseradish peroxidase (HRP), which catalyzes their oxidation to cytotoxic species. One study compared the effectiveness of IAA and 5-MeO-IAA in inducing lipid peroxidation and cytotoxicity in rat hepatocytes[1].
Table 1: Comparative Cytotoxicity and Prooxidant Activity of IAA and 5-MeO-IAA [1]
| Compound | Assay | Conditions | Result |
| Indole-3-acetic acid (IAA) | Cytotoxicity | Isolated rat hepatocytes, pH 6.0 | More effective than 5-MeO-IAA |
| Cytotoxicity | Isolated rat hepatocytes, pH 7.4 | Less effective than 5-MeO-IAA | |
| Lipid Peroxidation | Microsomes, pH 6.0 | Higher rate than 5-MeO-IAA | |
| Lipid Peroxidation | Microsomes, pH 7.4 | Lower rate than 5-MeO-IAA | |
| 5-Methoxy-indole-3-acetic acid (5-MeO-IAA) | Cytotoxicity | Isolated rat hepatocytes, pH 6.0 | Less effective than IAA |
| Cytotoxicity | Isolated rat hepatocytes, pH 7.4 | More effective than IAA | |
| Lipid Peroxidation | Microsomes, pH 6.0 | Lower rate than IAA | |
| Lipid Peroxidation | Microsomes, pH 7.4 | Higher rate than 5-MeO-IAA |
Note: The study highlights that the cytotoxic and prooxidant effects are pH-dependent.
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory potential of methoxy-substituted indole derivatives. For instance, 5-methoxy-indole-3-acetic acid has been noted for its potent anti-inflammatory activity[2]. The parent compound, IAA, has been shown to exert anti-inflammatory effects by modulating key signaling pathways in macrophages[3][4].
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key in vitro assays used to evaluate the biological activities of indole derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, cancer cell lines) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of indole-3-acetic acid are, in part, mediated through the modulation of the NF-κB signaling pathway and the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1)[3][4]. It is plausible that methoxy-substituted derivatives share similar mechanisms.
Experimental Workflow for Investigating Anti-inflammatory Effects
Caption: Workflow for in vitro anti-inflammatory screening.
LPS-induced NF-κB Signaling Pathway and the Role of IAA
Caption: Anti-inflammatory mechanism of Indole-3-acetic acid.
References
- 1. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds
For researchers and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutics. The strategic addition of functional groups, such as a methoxy moiety, can significantly modulate the biological activity of these compounds. This guide provides an objective comparison of 2-(6-methoxy-1H-indol-3-yl)acetic acid and its non-methoxy counterparts, supported by experimental data, to illuminate the impact of this substitution on their therapeutic potential.
This comparative analysis delves into the anti-inflammatory, antiviral, and anticancer activities of these indole derivatives. The data presented herein is curated from various studies to highlight the performance differences and provide a comprehensive resource for informed decision-making in research and development.
Performance Comparison: Methoxy vs. Non-Methoxy Indoles
The presence of a methoxy group on the indole ring can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. The following tables summarize quantitative data from various studies, comparing the biological activities of methoxy-substituted indoles with their non-methoxy analogs and other relevant compounds.
Anti-Inflammatory Activity
The anti-inflammatory potential of indole derivatives is often evaluated by their ability to inhibit key inflammatory mediators. The data below compares a methoxy-indole derivative with the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin, which itself contains a methoxy group at the 5-position.
| Compound | Dose (mg/kg) | Peripheral Analgesic Effect (% Inhibition) | Reference |
| Indomethacin Analog (Heptyl 2-(1-(4-chloro benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl) acetate) | 10 | >51.23% | [1] |
| Indomethacin | 10 | 51.23% | [1] |
Note: The study demonstrated that several ester derivatives of indomethacin exhibited superior peripheral analgesic effects compared to the parent drug.[1]
Antiviral Activity
The emergence of viral diseases necessitates the development of novel antiviral agents. Indole derivatives have shown promise in this area. Here, we compare the antiviral activity of a methoxy-indole derivative against SARS-CoV-2 with a non-methoxy indole compound's activity against HIV.
| Compound | Virus | Assay | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | In vitro viral replication | 1.84 µM (IC50) | >144.6 µM | 78.6 | [2] |
| Bis-indole compound (6j) | HIV-1 | Virus-cell fusion | 200 nM (EC50) | Not specified | Not specified | [3] |
Anticancer Activity
The cytotoxicity of indole compounds against various cancer cell lines is a significant area of research. The following table presents the in-vivo cytotoxic activity of a methoxy-indole derivative against a human breast cancer cell line.
| Compound | Cell Line | Dose (mg/kg) | % Tumor Growth Inhibition (TGI) | Reference |
| (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone | MCF-7 | 5 | 55.66% - 75.93% | [4] |
| Combretastatin A-4 (CA-4) | MCF-7 | 5 | 47.24% - 62.31% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
In Vitro Antiviral Activity Assay (SARS-CoV-2)
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against SARS-CoV-2 replication in cell culture.
Methodology:
-
Cell Culture: Vero CCL-81 cells were cultured in Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.
-
Virus Propagation: SARS-CoV-2 (GISAID EPI_ISL_423853) was propagated in Vero cells.
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) of the compound was determined using the MTT assay.
-
Antiviral Assay:
-
Vero cells were seeded in 96-well plates.
-
The cells were treated with serial dilutions of the test compound.
-
Cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After incubation, the viral cytopathic effect (CPE) was observed and quantified.
-
The IC50 was calculated based on the reduction of CPE.[2]
-
In Vivo Anticancer Activity (Human Tumor Xenograft Model)
Objective: To evaluate the in-vivo cytotoxic activity of the test compound on a human tumor xenograft model in mice.
Methodology:
-
Animal Model: Female Balb/c mice were used.
-
Tumor Cell Implantation: MCF-7 human breast cancer cells were subcutaneously implanted into the mice.
-
Treatment: Once tumors reached a certain volume, mice were randomly assigned to treatment and control groups. The test compound and a positive control (Combretastatin A-4) were administered intraperitoneally at a dose of 5 mg/kg.
-
Tumor Measurement: Tumor volume was measured at regular intervals.
-
Data Analysis: The Relative Tumor Volume (RTV) and percentage of Tumor Growth Inhibition (%TGI) were calculated to assess the antitumor efficacy.[4]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways affected by these compounds is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Figure 1: Simplified representation of the TLR4/NF-κB inflammatory signaling pathway and potential inhibition points by indole compounds.
Figure 2: A generalized experimental workflow for the comparison and development of novel indole-based therapeutic agents.
Conclusion
The inclusion of a methoxy group on the indole ring can significantly enhance the biological activity of these compounds, as evidenced by the comparative data presented. Methoxy-substituted indoles have demonstrated potent anti-inflammatory, antiviral, and anticancer properties, in some cases surpassing their non-methoxy counterparts or established drugs. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to explore and develop novel indole-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other methoxy-indole derivatives.
References
Safety Operating Guide
Essential Safety and Operational Guidance for 2-(6-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(6-methoxy-1H-indol-3-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of the structurally similar compounds Indole-3-acetic acid (IAA) and 5-Methoxyindole-3-acetic Acid.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double-layered, powder-free, chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving provides an additional barrier against potential contamination. Powder-free gloves prevent the aerosolization of the chemical.[1] |
| Eyes & Face | Safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard eyeglasses are not sufficient.[1][2] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1][3] |
| Body | Laboratory coat or chemical-resistant gown | A disposable, long-sleeved gown is preferred to prevent skin contact and contamination of personal clothing.[1] |
| Feet | Closed-toe shoes | Required to protect against spills.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
A. Preparation and Weighing (in a Chemical Fume Hood)
-
Preparation: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. The work surface should be decontaminated and covered with absorbent bench paper.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Perform all manipulations of the powdered compound within the fume hood to minimize inhalation exposure.
-
Use a microbalance for accurate measurement.
-
To avoid creating dust, do not pour the powder directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat.
-
Close the primary container immediately after use.
-
B. Solution Preparation
-
Solvent Selection: Based on protocols for the similar compound Indole-3-acetic acid, solvents such as ethanol or 1N NaOH can be used to dissolve the powder before dilution with water.[4]
-
Dissolution:
-
In the fume hood, add the weighed powder to an appropriate glass vessel.
-
Slowly add the initial solvent (e.g., ethanol) dropwise to dissolve the powder.
-
Once dissolved, the solution can be brought to the final desired volume with molecular biology-grade water.[4]
-
If necessary, agitate the solution gently to ensure it is fully dissolved.[4]
-
-
Storage: Store the prepared solution in a clearly labeled, tightly sealed container. For Indole-3-acetic acid solutions, storage at -20°C is recommended.[4]
C. Accidental Spill Response
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Notification: Inform the laboratory supervisor and relevant safety personnel immediately.
-
Cleanup (for minor spills):
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste. Do not dispose of in regular trash or down the drain. The container must be clearly labeled as "HAZARDOUS WASTE" with the full chemical name. |
| Contaminated Labware (gloves, weigh boats, pipette tips, etc.) | Place in a designated, sealed hazardous waste bag or container for incineration. |
| Aqueous Waste Solutions | Collect in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked with "HAZARDOUS WASTE" and the chemical constituents.[7] Indole compounds in wastewater can be treated through methods like adsorption on activated carbon or chemical oxidation.[8] However, for laboratory-scale waste, collection and disposal through a certified hazardous waste management service is the standard procedure. |
IV. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of the Compound.
References
- 1. pppmag.com [pppmag.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. goldbio.com [goldbio.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. jinjingchemical.com [jinjingchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
